1-Fluoro-4-(trifluoromethylthio)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKQCAUEXFTVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240196 | |
| Record name | 4-Fluorophenyl trifluoromethyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-76-1 | |
| Record name | 4-Fluorophenyl trifluoromethyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorophenyl trifluoromethyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethylthio)benzene (CAS: 940-76-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-(trifluoromethylthio)benzene (CAS number 940-76-1), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling protocols, synthesis, and spectroscopic characterization. The strategic incorporation of the trifluoromethylthio (-SCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.[1][2][3] While specific biological activity for this compound is not extensively documented in publicly available literature, this guide provides insights into the broader context of trifluoromethylthiolated compounds in drug discovery.
Physicochemical Properties
This compound is a colorless liquid with an unpleasant odor.[4] Key quantitative physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 940-76-1 | [5] |
| Molecular Formula | C₇H₄F₄S | [4] |
| Molecular Weight | 196.17 g/mol | [4] |
| Boiling Point | 136-138 °C | [4] |
| Density | 1.38 g/mL | [4] |
| Flash Point | 37 °C (99 °F) | [4] |
| Refractive Index | 1.45 | [4] |
Safety and Handling
This compound is a flammable liquid and vapor. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
Synthesis
A general synthetic approach is outlined below. This proposed pathway is based on the synthesis of a similar compound, 4-(trifluoromethylthio)nitrobenzene, and general knowledge of trifluoromethylthiolation reactions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 4-(trifluoromethylthio)nitrobenzene and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a solution of 4-Fluorothiophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a trifluoromethylthiolating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), and a radical initiator (e.g., tert-butyl hydroperoxide).
-
Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the fluorine atom will likely appear as a triplet of doublets, while the protons ortho to the trifluoromethylthio group will appear as another multiplet, both integrating to 2H.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethylthio substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals. One signal will correspond to the fluorine atom on the benzene ring, and the other, a singlet, will correspond to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for:
-
C-F stretching vibrations.
-
C-S stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
Strong absorptions associated with the CF₃ group.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.17 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the aromatic ring.
Applications in Drug Discovery and Development
The trifluoromethylthio (-SCF₃) group is recognized as a "super-lipophilic" and highly electron-withdrawing substituent that can significantly enhance the metabolic stability of drug candidates.[2][3] Its incorporation into bioactive molecules can improve membrane permeability and binding affinity to target proteins.[3] While no specific biological activity or signaling pathway involvement has been documented for this compound itself, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Caption: Role in a drug discovery workflow.
Conclusion
This compound is a fluorinated building block with significant potential in the development of new pharmaceuticals and materials. Its key physicochemical properties and safety information have been compiled in this guide. While detailed experimental protocols for its synthesis and specific biological activity data are currently limited in the public domain, its structural motifs suggest its utility in modifying molecular properties for enhanced performance. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and other applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 940-76-1 [chemicalbook.com]
- 6. Preparation method of 4-(trifluoromethylthio)nitrobenzene - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(trifluoromethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and synthetic precursors of 1-Fluoro-4-(trifluoromethylthio)benzene. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where fluorinated aromatic compounds are of significant interest.
Chemical Identity
This compound is an organofluorine compound featuring a benzene ring substituted with a fluorine atom and a trifluoromethylthio group at the para position.
| Identifier | Value |
| IUPAC Name | 1-fluoro-4-(trifluoromethylsulfanyl)benzene[1] |
| CAS Number | 940-76-1[1][2][3] |
| Molecular Formula | C7H4F4S[1][2] |
| Molecular Weight | 196.17 g/mol [2] |
| InChI Key | BTKQCAUEXFTVNT-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1F)SC(F)(F)F[1] |
| Synonyms | 4-Fluorophenyltrifluoromethylsulfide, 4-(Trifluoromethylthio)fluorobenzene, p-Fluorophenyltrifluoromethyl sulfide, alpha,alpha,alpha-4-Tetrafluorothioanisole[1][2] |
Physicochemical Properties
The compound is a liquid at room temperature with a distinct, unpleasant odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[2] |
| Odor | Unpleasant, Stench[1][2] |
| Boiling Point | 136-138°C[1][2] |
| Density | 1.38 g/mL[1][2] |
| Refractive Index | 1.45[1][2] |
| Flash Point | 37°C (99°F)[1] |
| Purity | ≥98%[1] |
| Storage | Store at 2-8°C under nitrogen[2] |
Safety and Handling
This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions must be observed during handling and storage.
| Hazard Information | Details |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves, eye protection, and face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| UN Number | 1993[1] |
| Hazard Class | 3[2] |
| Packing Group | III[2] |
Handling Recommendations: Handling should be performed in a well-ventilated area, preferably in a fume hood.[4] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid contact with skin, eyes, and clothing.[6] Keep the container tightly closed in a dry, cool place.[6]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[5][6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][6]
Experimental Protocols & Synthesis
Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers. However, the raw materials used in its preparation suggest that a common synthetic route involves the trifluoromethylation of a sulfur-containing aromatic precursor.
Potential Synthetic Precursors: A variety of starting materials and reagents can be used in the synthesis, including:
-
4-Fluorothiophenol[2]
-
4-Fluoroaniline[2]
-
Potassium trifluoroacetate[2]
-
Trifluoromethanesulfonic anhydride[2]
The general workflow for characterizing a chemical like this involves synthesis followed by purification and analysis to confirm its structure and purity.
Caption: General workflow for synthesis and characterization.
Applications in Research and Development
The unique combination of a fluorine atom and a trifluoromethylthio group makes this compound a valuable building block in several areas:
-
Drug Development: The -SCF3 group is a lipophilic electron-withdrawing group that can improve metabolic stability, cell membrane permeability, and binding affinity of drug candidates.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated moieties to enhance their efficacy and stability.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials with specific thermal and electronic properties.
This guide provides a consolidated source of information on this compound, intended to support and facilitate further research and development activities.
References
- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. This compound | 940-76-1 [chemicalbook.com]
- 3. This compound, CasNo.940-76-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Spectroscopic Profile of 1-Fluoro-4-(trifluoromethylthio)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a fluorine atom and a trifluoromethylthio group on a benzene ring imparts specific physicochemical properties that can influence biological activity and material characteristics. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.
Note: To date, publicly available, experimentally determined spectroscopic data for this compound is limited. The data presented herein is predictive, based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.1 - 7.3 | Multiplet | Aromatic Protons (ortho to F) | |
| ~ 7.5 - 7.7 | Multiplet | Aromatic Protons (ortho to SCF₃) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 138 (q, ³JCCF ≈ 2 Hz) | C-SCF₃ |
| ~ 130 (q, ¹JCF ≈ 307 Hz) | -SCF₃ |
| ~ 128 (d, ³JCCF ≈ 9 Hz) | Aromatic CH (ortho to SCF₃) |
| ~ 116 (d, ²JCCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -42 | Singlet | -SCF₃ |
| ~ -110 | Multiplet | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted Significant IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600, 1500, 1450 | Medium to Strong | Aromatic C=C ring stretching |
| ~ 1250 - 1200 | Strong | C-F stretch |
| ~ 1100 - 1000 | Strong | C-F stretch (from SCF₃) |
| ~ 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~ 750 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 196 | Molecular ion [M]⁺ |
| 127 | [M - CF₃]⁺ |
| 108 | [M - SCF₃]⁺ |
| 95 | [C₆H₄F]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (δ = 0 ppm). The spectral width should be sufficient to cover the expected chemical shifts of both fluorine environments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Unveiling the Fluorine Fingerprint: A Technical Guide to the ¹⁹F NMR of 1-Fluoro-4-(trifluoromethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 1-fluoro-4-(trifluoromethylthio)benzene. This compound, featuring two distinct fluorine environments, offers a compelling case study for the application of ¹⁹F NMR in the structural elucidation and analysis of complex organofluorine molecules, which are of increasing importance in pharmaceutical and materials science.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds. The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, leading to excellent signal dispersion and often simplified spectral analysis, even for complex molecules.
¹⁹F NMR Chemical Shifts of this compound
The ¹⁹F NMR spectrum of this compound is characterized by two distinct signals corresponding to the two different fluorine environments: the fluorine atom attached directly to the aromatic ring (Ar-F) and the three fluorine atoms of the trifluoromethylthio (-SCF₃) group.
A study reporting the synthesis of this compound provides the following ¹⁹F NMR chemical shift data:
| Fluorine Environment | Chemical Shift (δ) in ppm |
| Ar-F | -108.4 |
| -SCF ₃ | -43.5 |
Note: Chemical shifts are referenced to an external standard.
The significant difference in chemical shifts between the aromatic fluorine and the trifluoromethylthio fluorine atoms allows for unambiguous assignment. The upfield chemical shift of the aromatic fluorine is typical for fluorine atoms attached to an electron-rich aromatic system, while the downfield shift of the -SCF₃ group is characteristic for trifluoromethyl groups attached to a sulfur atom.
Experimental Protocol
The following provides a generalized experimental methodology for acquiring the ¹⁹F NMR spectrum of this compound, based on common laboratory practices.
3.1 Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.
-
Internal/External Standard: While not explicitly stated in the reference, an internal or external reference standard is crucial for accurate chemical shift determination. Common standards for ¹⁹F NMR include CFCl₃ (0 ppm) or other inert fluorinated compounds with a known chemical shift.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
3.2 NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the fluorine probe to the correct frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time: Set to an appropriate value to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate for ¹⁹F nuclei.
-
Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the chosen standard.
-
Structural and Electronic Relationships
The chemical shifts observed in the ¹⁹F NMR spectrum of this compound are directly related to the electronic environment of the fluorine atoms. The following diagram illustrates the molecular structure and the distinct fluorine environments.
Caption: Molecular structure of this compound.
The electron-withdrawing nature of the trifluoromethylthio group influences the electron density of the aromatic ring, which in turn affects the chemical shift of the aromatic fluorine. Conversely, the electronic properties of the fluorinated benzene ring impact the chemical shift of the trifluoromethyl group.
Conclusion
The ¹⁹F NMR spectrum of this compound provides a clear and informative fingerprint of its molecular structure. The well-resolved signals for the two distinct fluorine environments, coupled with the high sensitivity of ¹⁹F NMR, make this technique an invaluable tool for the characterization and purity assessment of this and similar fluorinated compounds. This guide provides researchers and drug development professionals with the fundamental knowledge to effectively utilize ¹⁹F NMR in their work with complex organofluorine molecules.
Technical Guidance: Determining the Solubility Profile of 1-Fluoro-4-(trifluoromethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the experimental framework for determining the aqueous and organic solvent solubility of the compound 1-Fluoro-4-(trifluoromethylthio)benzene. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established methodologies, including the shake-flask method for thermodynamic equilibrium solubility and nephelometry for kinetic solubility assessment. Detailed experimental protocols are presented to enable researchers to generate reliable and reproducible solubility data. Furthermore, this guide includes structured templates for data presentation and visualizations of the experimental workflows to facilitate clear and standardized reporting.
Introduction
This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. The trifluoromethylthio group can significantly influence a molecule's lipophilicity, metabolic stability, and overall biological activity. A thorough understanding of its solubility in various solvent systems is a critical prerequisite for its advancement in drug discovery and development pipelines. Poor solubility can impede formulation, bioavailability, and the reliability of in vitro assays.
This guide provides the necessary protocols to characterize the solubility profile of this compound, ensuring that subsequent research and development efforts are built upon a solid foundation of physicochemical data.
Physicochemical Properties (Inferred)
Data Presentation Template: Physicochemical Properties
| Property | Value | Method | Reference |
| Molecular Formula | C7H4F4S | - | - |
| Molecular Weight | 210.17 g/mol | - | - |
| Appearance | To be determined | Visual Inspection | - |
| Melting Point | To be determined | Capillary Method | - |
| Boiling Point | To be determined | Distillation | - |
| pKa | To be determined | Potentiometric Titration | - |
| LogP | To be determined | HPLC Method | - |
Experimental Protocols for Solubility Determination
The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the intrinsic solubility of the crystalline form of a compound. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1]
-
Kinetic Solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in the early stages of drug discovery to identify potential solubility liabilities.[2] A common technique for this is nephelometry .[3][4]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound and is considered the most reliable approach.[5]
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dichloromethane, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Data Presentation Template: Thermodynamic Solubility
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Standard Deviation |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 |
Protocol 2: Kinetic Solubility Determination via Nephelometry
This high-throughput method is used to assess the solubility of a compound upon its addition to an aqueous buffer from a DMSO stock solution.[3][4]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Liquid handling system or multichannel pipettes
-
Plate reader with nephelometry capabilities (laser-based light scattering)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Using a liquid handler, transfer a small volume of each DMSO solution to a new microtiter plate containing the aqueous buffer. This will induce precipitation for concentrations above the kinetic solubility limit.
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.
Data Presentation Template: Kinetic Solubility
| Buffer System | Temperature (°C) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 25 |
Mandatory Visualizations
Caption: Workflow for thermodynamic solubility determination.
Caption: Workflow for kinetic solubility determination.
Safety Precautions
As with any laboratory procedure, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All handling of this compound and organic solvents should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions. Based on related compounds, this substance may cause skin and eye irritation.[6][7]
Conclusion
The experimental protocols and data presentation formats provided in this guide offer a standardized approach to characterizing the solubility of this compound. The generation of accurate and reproducible solubility data is a foundational step in the evaluation of this compound for its potential use in drug discovery and other applications. By following these established methodologies, researchers can ensure the quality and utility of their data, facilitating informed decision-making in the progression of their research.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Laser Nephelometry | Bienta [bienta.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. scispace.com [scispace.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Stability of 1-Fluoro-4-(trifluoromethylthio)benzene Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of 1-Fluoro-4-(trifluoromethylthio)benzene under various acidic and basic conditions. The trifluoromethylthio (-SCF3) functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. Understanding the stability of molecules containing this moiety is critical for drug development, formulation, and manufacturing. This document summarizes the expected stability profile based on the known reactivity of aryl trifluoromethyl thioethers and related compounds. It outlines detailed experimental protocols for assessing stability and presents potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation based on established chemical principles.
Introduction
This compound is an aromatic compound featuring both a fluorine atom and a trifluoromethylthio group. The strong electron-withdrawing nature of these substituents significantly influences the reactivity and stability of the molecule. The trifluoromethyl group is known for its exceptional stability, while the thioether linkage presents a potential site for chemical transformation, primarily oxidation. Furthermore, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. This guide explores the anticipated behavior of this compound under forced degradation conditions, providing a foundational understanding for researchers in the pharmaceutical and chemical industries.
Predicted Stability Profile
Based on the general chemistry of aryl trifluoromethyl thioethers, the stability of this compound is expected to be governed by two main factors: the reactivity of the sulfur atom and the susceptibility of the aromatic ring to nucleophilic attack.
-
Under Acidic Conditions: The trifluoromethylthio group is generally considered to be stable towards hydrolysis under acidic conditions. The C-S bond is relatively robust, and the electron-withdrawing nature of the trifluoromethyl group further stabilizes it. Significant degradation is not expected under mild to moderate acidic conditions.
-
Under Basic Conditions: While the trifluoromethylthio group itself is relatively resistant to cleavage under basic conditions, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). Strong bases or nucleophiles could potentially displace the fluorine atom. The thioether is also susceptible to oxidation, which could be facilitated under certain basic conditions, particularly in the presence of oxidizing agents.
Potential Degradation Pathways
The primary anticipated degradation pathways for this compound are oxidation of the sulfur atom and nucleophilic aromatic substitution at the fluorine-bearing carbon.
Oxidation of the Thioether
The sulfur atom in the trifluoromethylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone. This can occur in the presence of common oxidizing agents.
An In-depth Technical Guide to Trifluoromethylthiolating Agents for Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a paramount strategy in modern medicinal and agricultural chemistry. This functional group is highly sought after for its unique physicochemical properties, including high lipophilicity (Hansch parameter π = 1.44), strong electron-withdrawing nature, and enhanced metabolic stability.[1] These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to enhanced cell-membrane permeability, bioavailability, and binding affinity.[2] This guide provides a comprehensive overview of the core aspects of trifluoromethylthiolating agents, including their classification, reaction mechanisms, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Classification of Trifluoromethylthiolating Agents
Trifluoromethylthiolating agents can be broadly categorized into three main classes based on their reactivity: electrophilic, nucleophilic, and radical agents.[3] The choice of agent depends on the specific substrate and the desired transformation.
-
Electrophilic Agents: These reagents deliver an electrophilic "SCF3+" equivalent and are particularly effective for the trifluoromethylthiolation of electron-rich substrates such as arenes, heterocycles, and enolates.[4]
-
Nucleophilic Agents: These reagents provide a nucleophilic "SCF3-" source and are commonly used in transition-metal-catalyzed cross-coupling reactions with aryl and vinyl halides or pseudohalides.[3]
-
Radical Agents: These reagents generate a trifluoromethylthio radical (•SCF3) and are utilized in radical addition reactions to alkenes and alkynes, as well as in radical cyclization processes.[3]
A logical diagram illustrating this classification is presented below.
Electrophilic Trifluoromethylthiolating Agents
A variety of stable and highly reactive electrophilic trifluoromethylthiolating reagents have been developed to overcome the limitations of early, more hazardous agents.[1] These modern reagents offer broad substrate compatibility and are generally easy to handle.
Common Electrophilic Reagents and Their Applications
Some of the most widely used electrophilic trifluoromethylthiolating agents include N-(Trifluoromethylthio)saccharin, N-Trifluoromethylthiodibenzenesulfonimide, and trifluoromethanesulfenates.[2][5] These reagents have demonstrated high efficiency in the trifluoromethylthiolation of a diverse range of nucleophiles.
Table 1: Substrate Scope for the Promoter-Free Trifluoromethylthiolation of Indoles and Other Heterocycles with N-(Trifluoromethylthio)saccharin in TFE. [6]
| Substrate | Product | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |
| 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 98 |
| Pyrrole | 2-(Trifluoromethylthio)pyrrole | 85 |
Reaction Mechanism of Electrophilic Trifluoromethylthiolation
The mechanism of electrophilic trifluoromethylthiolation typically involves the attack of a nucleophile on the electrophilic sulfur atom of the reagent, leading to the transfer of the SCF3 group.[7]
Experimental Protocol: Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin
This protocol describes the promoter-free trifluoromethylthiolation of indole using N-(Trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE).[6]
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a solution of indole (0.5 mmol) in 2,2,2-trifluoroethanol (1.5 mL) in a round-bottom flask, add N-(trifluoromethylthio)saccharin (0.75 mmol).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain 3-(trifluoromethylthio)indole.
Nucleophilic Trifluoromethylthiolating Agents
Nucleophilic trifluoromethylthiolating agents are essential for the synthesis of aryl and vinyl trifluoromethylthioethers through cross-coupling reactions. Metal thiolates such as CuSCF3 and AgSCF3 are prominent examples.[3]
Copper-Catalyzed Trifluoromethylthiolation of Arylboronic Acids
Copper-catalyzed cross-coupling of arylboronic acids with nucleophilic SCF3 sources provides a powerful method for the synthesis of trifluoromethylthiolated arenes.[8][9]
Table 2: Copper-Catalyzed Trifluoromethylthiolation of Arylboronic Acids. [8]
| Arylboronic Acid | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Methoxy-1-(trifluoromethylthio)benzene | 85 |
| 4-Fluorophenylboronic acid | 4-Fluoro-1-(trifluoromethylthio)benzene | 78 |
| 3-Thienylboronic acid | 3-(Trifluoromethylthio)thiophene | 65 |
| (E)-Styrylboronic acid | (E)-(2-(Trifluoromethylthio)vinyl)benzene | 72 |
Reaction Mechanism of Nucleophilic Trifluoromethylthiolation
The catalytic cycle for copper-catalyzed nucleophilic trifluoromethylthiolation of arylboronic acids typically involves transmetalation, reductive elimination, and catalyst regeneration steps.
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Arylboronic Acid
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylthiolation of arylboronic acids.[8]
Materials:
-
Arylboronic acid
-
Togni's reagent (as an electrophilic trifluoromethylating agent that can participate in copper catalysis)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Diglyme
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine the arylboronic acid (1.0 mmol), Togni's reagent (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K2CO3 (2.0 mmol).
-
Add diglyme (5 mL) to the reaction mixture.
-
Stir the mixture at 35 °C for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Radical Trifluoromethylthiolating Agents
Radical trifluoromethylthiolation has emerged as a powerful tool for the difunctionalization of unsaturated systems and for accessing complex molecular architectures.[3] These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor.
Generation of the SCF3 Radical
The trifluoromethylthio radical can be generated from various precursors, including N-(Trifluoromethylthio)saccharin under photoredox conditions.[2]
Table 3: Radical Trifluoromethylthiolation of Alkenes. [10]
| Alkene | Product | Yield (%) |
| N-Phenylacrylamide | 3-(Trifluoromethylthio)-1-phenylpyrrolidin-2-one | 85 |
| Styrene | (2-Azido-1-(trifluoromethylthio)ethyl)benzene | 78 |
| 4-Methylstyrene | 1-(2-Azido-1-(trifluoromethylthio)ethyl)-4-methylbenzene | 82 |
Reaction Mechanism of Radical Trifluoromethylthiolation
The mechanism for the radical trifluoromethylthiolation of an alkene typically involves the generation of the •SCF3 radical, its addition to the double bond, and subsequent trapping of the resulting carbon-centered radical.[7]
Experimental Protocol: Photoredox-Catalyzed Carbotrifluoromethylthiolation of an Alkene
This protocol describes a general procedure for the visible-light-mediated carbotrifluoromethylthiolation of alkenes using N-(trifluoromethylthio)saccharin as the •SCF3 radical source.[10]
Materials:
-
Alkene (e.g., N-aryl acrylamide)
-
N-(Trifluoromethylthio)saccharin
-
Photoredox catalyst (e.g., fac-Ir(ppy)3)
-
Solvent (e.g., acetonitrile)
-
Schlenk tube or vial suitable for photochemistry
-
Light source (e.g., blue LED)
-
Magnetic stirrer
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a Schlenk tube, dissolve the alkene (0.2 mmol), N-(trifluoromethylthio)saccharin (0.3 mmol), and the photoredox catalyst (1-2 mol%) in the chosen solvent (2 mL).
-
Degas the reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired difunctionalized product.
Conclusion and Future Outlook
The field of trifluoromethylthiolation has witnessed remarkable progress, with the development of a diverse array of reagents and methodologies. The transition from hazardous, gaseous reagents to stable, user-friendly electrophilic, nucleophilic, and radical agents has significantly broadened the scope and applicability of this transformation.[7] For researchers, scientists, and drug development professionals, a thorough understanding of these agents and their respective reaction mechanisms is crucial for the rational design and synthesis of novel molecules with enhanced biological activity. Future research will likely focus on the development of more efficient and selective catalytic systems, including asymmetric trifluoromethylthiolation methods, to further expand the synthetic utility of this important functional group.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams | MDPI [mdpi.com]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Aryl Trifluoromethyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl trifluoromethyl sulfides and their oxidized derivatives, sulfoxides and sulfones, are of significant interest in medicinal chemistry and drug development. The trifluoromethylthio (-SCF3) group, along with its oxidized counterparts (-SOCF3 and -SO2CF3), possesses a unique combination of properties including high lipophilicity and strong electron-withdrawing character. These characteristics can enhance the potency, selectivity, metabolic stability, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis and reactivity of aryl trifluoromethyl sulfides, with a focus on transformations relevant to pharmaceutical and agrochemical research.
I. Synthesis of Aryl Trifluoromethyl Sulfides
The introduction of the trifluoromethylthio group onto an aromatic ring is a key transformation for accessing this important class of compounds. Several methods have been developed, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions.
A. Electrophilic Trifluoromethylthiolation
Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that serves as a source of an electrophilic "SCF3+" equivalent.
-
Billard-type Reagents: Reagents such as N-(4-chlorophenyl)-S-(trifluoromethyl)sulfoximine (p-ClPhNHSCF3) are effective for the trifluoromethylthiolation of a wide range of arenes under mild conditions.[3] This method is particularly useful for the direct synthesis of aryl trifluoromethyl sulfides from activated and deactivated aromatic molecules.[3]
-
Three-Component Friedel-Crafts Type Reactions: A metal-free, three-component approach utilizing an arene, an alkyne or alkene, and an electrophilic trifluoromethylthiolating reagent like (PhSO2)2NSCF3 in hexafluoroisopropanol (HFIP) allows for the synthesis of complex alkyl and alkenyl trifluoromethyl sulfides.[1] The reaction is proposed to proceed through a cationic thiirenium or thiiranium intermediate, which then undergoes a Friedel-Crafts reaction with the arene.[1]
B. Nucleophilic Trifluoromethylthiolation
Nucleophilic trifluoromethylthiolation typically involves the reaction of an aryl halide or another suitable electrophile with a nucleophilic trifluoromethylthiolating agent.
-
Metal-Catalyzed Cross-Coupling Reactions: Nickel- and palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the synthesis of aryl trifluoromethyl sulfides from aryl halides. Inexpensive nickel-bipyridine complexes can effectively catalyze the trifluoromethylthiolation of aryl iodides and bromides at room temperature using [NMe4][SCF3] as the trifluoromethylthiolating agent.[4] While palladium-catalyzed methods using specialized ligands like BrettPhos are also effective, they can be more expensive for large-scale applications.[4]
C. Photoredox Catalysis
Visible-light photoredox catalysis has provided new avenues for the synthesis of aryl trifluoromethyl sulfides under mild conditions.[5]
-
From Arenediazonium Salts: Arenediazonium salts can be converted to the corresponding aryl trifluoromethyl sulfides using bis(trifluoromethyl) disulfide (F3CS-SCF3) in the presence of a ruthenium-based photocatalyst.[5]
-
Radical-Radical Cross-Coupling: Electron-rich arenes can react with disulfides in the presence of an iridium-based photocatalyst and an oxidant to yield aryl sulfides.[6] This method avoids the need for prefunctionalized arenes.[6]
II. Reactivity of Aryl Trifluoromethyl Sulfides
The trifluoromethylthio group significantly influences the reactivity of the aromatic ring and the sulfur atom itself.
A. Oxidation of the Sulfur Atom
The sulfur atom in aryl trifluoromethyl sulfides can be selectively oxidized to the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit enhanced biological activity.[1]
-
Selective Oxidation to Sulfoxides: Due to the deactivating effect of the electron-withdrawing CF3 group, the oxidation of aryl trifluoromethyl sulfides requires specific conditions to avoid over-oxidation to the sulfone.[7] A highly selective method involves the use of 30% hydrogen peroxide in trifluoroacetic acid (TFA).[3][7] TFA acts as both a solvent and an activator for the hydrogen peroxide, while also deactivating the resulting sulfoxide towards further oxidation.[3][7] This allows for the efficient one-pot synthesis of aryl trifluoromethyl sulfoxides from arenes by trifluoromethylthiolation followed by selective oxidation.[3][7]
-
Oxidation to Sulfones: Stronger oxidizing conditions will lead to the formation of aryl trifluoromethyl sulfones. The -SO2CF3 group is a very strong electron-withdrawing group.[3]
The Hammett constants for the SCF3, SOCF3, and SO2CF3 groups illustrate their increasing electron-withdrawing strength:
| Functional Group | Hammett Constant (σp) |
| -SCF3 | 0.50 |
| -SOCF3 | 0.69 |
| -SO2CF3 | 0.93 |
| -CF3 | 0.54 |
Data compiled from reference[3].
B. Reactions at the Aromatic Ring
The -SCF3 group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. Conversely, it activates the aromatic ring towards nucleophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: The deactivating nature of the trifluoromethylthio group makes electrophilic aromatic substitution challenging. However, under forcing conditions, substitution can occur, primarily at the meta position.
-
Nucleophilic Aromatic Substitution (SNAr): Aryl trifluoromethyl sulfides bearing leaving groups (e.g., halogens) ortho or para to the -SCF3 group are highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing ability of the -SCF3 group stabilizes the Meisenheimer complex intermediate, facilitating the reaction.
C. Cross-Coupling Reactions
Aryl trifluoromethyl sulfides can participate in various cross-coupling reactions, allowing for further functionalization of the aromatic ring. The specific conditions depend on the nature of the coupling partners and the catalyst system employed.
III. Experimental Protocols
A. General Procedure for One-Pot Synthesis of Aryl Trifluoromethyl Sulfoxides [3][7]
To a solution of the arene (1.0 mmol) in a suitable solvent is added N-(4-chlorophenyl)-S-(trifluoromethyl)sulfoximine (1.1 mmol). The reaction mixture is stirred at room temperature until complete consumption of the arene. Trifluoroacetic acid is then added, followed by the slow addition of 30% aqueous hydrogen peroxide (1.2 mmol). The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired aryl trifluoromethyl sulfoxide.
B. General Procedure for Nickel-Catalyzed Trifluoromethylthiolation of Aryl Halides [4]
In a nitrogen-filled glovebox, a vial is charged with Ni(acac)2 (5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol %), the aryl halide (1.0 mmol), and [NMe4][SCF3] (1.2 mmol). Anhydrous solvent (e.g., THF) is added, and the vial is sealed. The reaction mixture is stirred at room temperature for the specified time. The reaction progress is monitored by GC-MS or 19F NMR. Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to yield the aryl trifluoromethyl sulfide.
Table 1: Selected Examples of Nickel-Catalyzed Trifluoromethylthiolation of Aryl Halides [4]
| Entry | Aryl Halide | Yield (%) |
| 1 | 4-Iodoanisole | 95 |
| 2 | 4-Iodotoluene | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 65 |
| 4 | 4-Bromoanisole | 88 |
| 5 | 4-Bromotoluene | 85 |
Reactions were performed at room temperature with Ni(acac)2/dtbbpy as the catalyst and [NMe4][SCF3] as the trifluoromethylthiolating agent.
IV. Visualizations
References
- 1. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1-Fluoro-4-(trifluoromethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-(trifluoromethylthio)benzene is a key organofluorine intermediate of significant interest in the fields of pharmaceutical and agrochemical research. The incorporation of the trifluoromethylthio (-SCF3) group into molecular scaffolds can profoundly influence the physicochemical and biological properties of a compound. This functional group is known for its high lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature, which can enhance cell membrane permeability, improve metabolic stability, and increase the bioavailability of drug candidates. These characteristics make this compound a valuable building block in the design and synthesis of novel bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 940-76-1 | [1][2] |
| Molecular Formula | C7H4F4S | [1] |
| Molecular Weight | 196.17 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Purity | ≥98% (typical) | [2] |
Experimental Protocols
Protocol 1: Synthesis from 4-Fluoroaniline via Diazotization and Trifluoromethylthiolation
This protocol is based on the Sandmeyer-type reaction, where a diazonium salt is reacted with a trifluoromethylthiolating agent.
Workflow Diagram:
Caption: Synthetic workflow for this compound from 4-Fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Sodium trifluoromethanethiolate (NaSCF3) or a suitable precursor for its in situ generation
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and thermometer, dissolve 4-fluoroaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-fluorobenzenediazonium chloride solution.
-
-
Trifluoromethylthiolation:
-
In a separate reaction vessel, prepare a solution or suspension of the trifluoromethylthiolating agent (e.g., sodium trifluoromethanethiolate).
-
Slowly add the cold diazonium salt solution to the trifluoromethylthiolating agent solution. Vigorous gas evolution (N2) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Synthesis from 4-Fluorothiophenol
This protocol involves the direct trifluoromethylation of 4-fluorothiophenol.
Workflow Diagram:
Caption: Synthetic workflow for this compound from 4-Fluorothiophenol.
Materials:
-
4-Fluorothiophenol[1]
-
A suitable trifluoromethylating agent (e.g., trifluoromethyl iodide, Ruppert-Prakash reagent - TMSCF3)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
A catalyst, if required (e.g., a copper or palladium salt)
-
Organic solvent for extraction
-
Anhydrous drying agent
Procedure:
-
Reaction Setup:
-
To a solution of 4-fluorothiophenol in an appropriate solvent, add the base.
-
Add the trifluoromethylating agent and, if necessary, the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to the required temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain this compound.
-
Spectroscopic Data (Predicted and from Related Compounds)
While a complete set of validated spectroscopic data for this compound is not available in the searched literature, the following table presents expected and reported data for structurally similar compounds.
| Spectroscopy | Expected/Reported Data for Related Compounds |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. For 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, aromatic protons appear at δ 7.22-7.27 (m, 2H) and 7.00-7.05 (m, 2H) ppm.[3] |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 115-165 ppm. The carbon of the -SCF3 group would be a quartet due to coupling with the fluorine atoms. For 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, signals are observed at δ 162.9 (d, J = 245.9 Hz), 132.0 (d, J = 8.4 Hz), 126.1, 125.8 (q, J = 275.5 Hz), 115.8 (d, J = 22.0 Hz), and 39.6 (q, J = 29.6 Hz) ppm.[3] |
| ¹⁹F NMR | A singlet for the -SCF3 group is expected around δ -40 to -45 ppm. A multiplet for the aromatic fluorine is also expected. For 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, signals are at δ -66.4 (t, J = 11.3 Hz, 3F) and -114.2 (s, 1F) ppm.[3] |
| Mass Spec (EI) | The molecular ion peak (M+) would be observed at m/z 196. Fragmentation would likely involve the loss of CF3 and F. For ((Trifluoromethyl)thio)benzene, the molecular ion peak is at m/z 178.[4] |
| IR Spectroscopy | Characteristic C-F stretching bands are expected in the region of 1100-1400 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.[5] |
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the trifluoromethylthio group make this compound a desirable building block in drug discovery.
Logical Relationship Diagram:
Caption: Role of this compound in Drug Discovery.
-
Increased Potency and Selectivity: The strong electron-withdrawing nature of the -SCF3 group can alter the electronic environment of a molecule, potentially leading to stronger interactions with biological targets and improved potency and selectivity.
-
Enhanced Pharmacokinetics: The high lipophilicity of the -SCF3 group can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing its ability to cross biological membranes.
-
Metabolic Stability: The carbon-sulfur bond in the trifluoromethylthio group is generally more resistant to metabolic cleavage compared to other functional groups, which can lead to a longer half-life and improved efficacy of a drug.
This intermediate is a valuable tool for medicinal chemists to fine-tune the properties of lead compounds and develop new drug candidates with improved therapeutic profiles.
References
- 1. This compound | 940-76-1 [chemicalbook.com]
- 2. This compound, CasNo.940-76-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ((Trifluoromethyl)thio)benzene | C7H5F3S | CID 68011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein details a robust method for the trifluoromethylation of 4-fluorothiophenol.
Introduction
The incorporation of the trifluoromethylthio (-SCF₃) group into aromatic systems is a key strategy in medicinal chemistry to enhance a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties. This compound serves as a critical building block for introducing this fluorinated moiety. This application note describes a reproducible synthetic route from readily available starting materials.
Reaction Scheme
The synthesis proceeds via the trifluoromethylation of 4-fluorothiophenol using sodium trifluoromethanesulfinate as the trifluoromethyl source and iodine pentoxide as an activator.
Application Notes and Protocols for 1-Fluoro-4-(trifluoromethylthio)benzene in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-(trifluoromethylthio)benzene is a key building block in medicinal chemistry, offering a unique combination of fluorine and a trifluoromethylthio group. This compound is of significant interest to drug discovery and development programs due to the advantageous physicochemical and pharmacokinetic properties imparted by the trifluoromethylthio (-SCF3) moiety. The strategic incorporation of this group into drug candidates can lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, ultimately contributing to the development of more effective and durable therapeutics.
The trifluoromethylthio group is a strong electron-withdrawing group, which can protect adjacent chemical bonds from enzymatic degradation and increase the overall stability of a molecule. These characteristics make this compound a valuable intermediate for the synthesis of novel pharmaceuticals across various therapeutic areas.
Physicochemical Properties and Their Impact on Drug Design
The trifluoromethylthio group possesses a unique set of properties that are highly desirable in drug candidates. A summary of these properties and their implications for drug design is presented below.
| Property | Value/Effect | Implication in Drug Discovery and Development |
| Lipophilicity (Hansch parameter, π) | High | Enhances cell membrane permeability, which can lead to improved absorption and distribution of the drug in the body. |
| Electron-withdrawing Nature | Strong | Increases the metabolic stability of the drug by shielding it from enzymatic degradation, potentially leading to a longer half-life. |
| Metabolic Stability | High | Reduces the rate of in vivo metabolism, which can result in a more sustained therapeutic effect and potentially lower dosage requirements. |
| Cell Membrane Permeability | Increased | Facilitates the passage of the drug across biological membranes to reach its target site of action more effectively. |
Applications in Drug Discovery
While no currently marketed drugs contain the specific this compound moiety, the trifluoromethylthio group is present in several successful pharmaceuticals, highlighting its importance. For instance, the appetite suppressant Tiflorex and the anticoccidial drug Toltrazuril both feature this functional group.[1] The presence of the -SCF3 group in these drugs contributes to their favorable pharmacokinetic profiles.[1][2]
The primary application of this compound in drug discovery is as a versatile building block for the synthesis of more complex molecules. Its fluorinated phenyl ring can participate in various cross-coupling reactions, allowing for its incorporation into a wide range of molecular scaffolds. This enables medicinal chemists to systematically modify lead compounds to optimize their drug-like properties.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the trifluoromethylthiolation of 4-fluorothiophenol. The following protocol is a representative example of how this transformation can be achieved.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorothiophenol | 128.17 | 1.28 g | 10 mmol |
| Trifluoromethyl-trimethylsilane (TMSCF3) | 142.22 | 2.13 g (2.4 mL) | 15 mmol |
| Potassium Fluoride (KF) | 58.10 | 0.87 g | 15 mmol |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 0.112 g | 0.5 mol% |
| BrettPhos | 536.68 | 0.268 g | 0.5 mol% |
| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add potassium fluoride (0.87 g, 15 mmol), palladium(II) acetate (0.112 g, 0.5 mol%), and BrettPhos (0.268 g, 0.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (50 mL) to the flask via syringe.
-
Add 4-fluorothiophenol (1.28 g, 10 mmol) to the reaction mixture.
-
Finally, add trifluoromethyl-trimethylsilane (2.13 g, 15 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 120-140 °C and stir for 6-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Workflow for incorporating this compound in drug discovery.
Caption: Hypothetical signaling pathway targeted by a drug containing the title compound.
References
Application Notes and Protocols for the Use of "1-Fluoro-4-(trifluoromethylthio)benzene" in Kinase Inhibitor Synthesis
Introduction
1-Fluoro-4-(trifluoromethylthio)benzene is a valuable building block for the synthesis of novel kinase inhibitors. The 4-(trifluoromethylthio)phenyl moiety is of significant interest in medicinal chemistry due to the unique electronic properties and high lipophilicity of the trifluoromethylthio (-SCF3) group. This group can enhance a molecule's metabolic stability and cell permeability, which are critical parameters in drug design. The primary synthetic route for incorporating this moiety is through nucleophilic aromatic substitution (SNAr), where the fluorine atom on the benzene ring is displaced by a nucleophile, typically a nitrogen atom within a heterocyclic core of a kinase inhibitor scaffold.[1][2] This document provides a representative protocol for the synthesis of a hypothetical kinase inhibitor, "Hypothetinib," targeting the MAPK/ERK signaling pathway.
Target Signaling Pathway: MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a common driver in many human cancers, making it a key target for therapeutic intervention.[5][6] Kinase inhibitors that target components of this pathway, such as MEK1 and MEK2, can effectively block uncontrolled cell growth.[6]
Quantitative Data for "Hypothetinib"
The following table summarizes hypothetical, yet representative, data for the synthesis and activity of "Hypothetinib."
| Parameter | Value |
| Synthesis | |
| Yield of SNAr Reaction | 75% |
| Final Product Purity (HPLC) | >98% |
| Biological Activity | |
| MEK1 IC50 | 15 nM |
| A375 Cell Line (BRAF V600E) IC50 | 50 nM |
| Physicochemical Properties | |
| Calculated LogP | 3.8 |
Experimental Workflow
The general workflow for the synthesis of a kinase inhibitor using this compound via nucleophilic aromatic substitution is outlined below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SNAr (Cl) - Common Conditions [commonorganicchemistry.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Agrochemical Research: Utilizing 1-Fluoro-4-(trifluoromethylthio)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the agrochemical applications of compounds derived from 1-fluoro-4-(trifluoromethylthio)benzene and its analogs. While this compound itself is primarily a chemical intermediate, its structural motif is integral to the development of potent herbicides. This document details the synthesis, mechanism of action, and biological activity of a representative herbicidal compound, offering protocols for its synthesis and evaluation.
Introduction
The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and target affinity. The trifluoromethylthio (-SCF₃) group, in particular, has been identified as a key pharmacophore in a novel class of herbicides. These compounds primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This document focuses on a potent phenylpyridine herbicide incorporating the 4-(trifluoromethylthio)benzyl ether moiety, which can be conceptually derived from this compound precursors.
Featured Compound: 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine
Compound ID: 5a
IUPAC Name: 3-chloro-5-(trifluoromethyl)-2-[4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)phenyl]pyridine
Chemical Structure:
This compound has demonstrated significant post-emergence herbicidal activity against a range of broadleaf weeds.[1]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mode of action for this class of herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[2] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Proto IX is a precursor for both chlorophyll and heme.
Inhibition of PPO leads to the accumulation of Protogen IX in the cytoplasm. In the presence of light and oxygen, Protogen IX undergoes non-enzymatic oxidation to Proto IX. This misplaced accumulation of the photosensitizer Proto IX generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation and membrane damage, ultimately leading to cellular leakage and plant death.[3][4]
Signaling Pathway Diagram
Caption: PPO Inhibition Pathway.
Quantitative Data: Herbicidal Activity
The following table summarizes the post-emergence herbicidal activity of Compound 5a and related analogs against various weed species at an application rate of 150 g a.i./hm².
| Compound ID | R Group | Abutilon theophrasti (AT) % Inhibition | Amaranthus retroflexus (AR) % Inhibition | Eclipta prostrata (EP) % Inhibition | Digitaria sanguinalis (DS) % Inhibition |
| 5a | -SCF₃ | >80 | >80 | >80 | <20 |
| 6a | -S(O)CF₃ | 60-70 | 60-70 | 60-70 | <20 |
| 7a | -S(O)₂CF₃ | >80 | >80 | >80 | <20 |
Data extracted and compiled from the literature.[1]
Experimental Protocols
Synthesis of Herbicidal Compound 5a
The synthesis of Compound 5a involves a multi-step process, starting from commercially available precursors. A key intermediate is (4-(bromomethyl)phenyl)(trifluoromethyl)sulfane.
Workflow for the Synthesis of Compound 5a
Caption: Synthesis of Compound 5a.
Protocol 1: Synthesis of (4-(Bromomethyl)phenyl)(trifluoromethyl)sulfane
-
Starting Material: 4-(Trifluoromethylthio)toluene.
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 4-(trifluoromethylthio)toluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reflux the mixture under irradiation with a 250W lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using petroleum ether as the eluent to afford (4-(bromomethyl)phenyl)(trifluoromethyl)sulfane as a colorless oil.
-
Protocol 2: Synthesis of 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (Compound 5a)
-
Starting Materials: 3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenyl)pyridine and (4-(bromomethyl)phenyl)(trifluoromethyl)sulfane.
-
Reagents: Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of 3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenyl)pyridine (1.0 eq) in acetone, add K₂CO₃ (1.5 eq) and (4-(bromomethyl)phenyl)(trifluoromethyl)sulfane (1.2 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield Compound 5a.[1]
-
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PPO enzyme.
Protocol 3: PPO Inhibition Assay
-
Enzyme Source: PPO can be isolated from plant tissues (e.g., etiolated corn seedlings) or a recombinant source.
-
Substrate: Protoporphyrinogen IX (Protogen IX), freshly prepared by reduction of Protoporphyrin IX.
-
Assay Buffer: 100 mM HEPES buffer (pH 7.5) containing 1 mM EDTA, 5 mM DTT, and 0.1% (v/v) Tween 20.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., Compound 5a) in DMSO.
-
In a 96-well microplate, add the assay buffer, the PPO enzyme preparation, and various concentrations of the test compound. Include a control with DMSO only.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the Protogen IX substrate.
-
Monitor the increase in fluorescence (excitation at ~405 nm, emission at ~630 nm) over time using a microplate reader. The fluorescence is due to the formation of Protoporphyrin IX.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.[5]
-
Workflow for PPO Inhibition Assay
Caption: PPO Inhibition Assay Workflow.
Greenhouse Herbicidal Activity Assay
This protocol outlines a whole-plant assay to evaluate the post-emergence herbicidal efficacy of test compounds.
Protocol 4: Post-Emergence Herbicidal Assay
-
Plant Material: Grow various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis) in pots containing a suitable soil mix in a greenhouse.
-
Growth Conditions: Maintain greenhouse conditions at approximately 25-30°C with a 14/10 hour light/dark cycle.
-
Application:
-
When the weeds reach the 3-4 leaf stage, prepare spray solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).
-
Apply the solutions to the foliage of the weeds at a specific dose (e.g., 150 g a.i./hm²) using a laboratory sprayer.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
-
Evaluation:
Conclusion
The 4-(trifluoromethylthio)phenyl moiety is a valuable building block in the design of novel PPO-inhibiting herbicides. The representative compound, 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (Compound 5a), demonstrates potent herbicidal activity, particularly against broadleaf weeds. The provided protocols offer a framework for the synthesis and evaluation of similar compounds, aiding in the discovery and development of new agrochemical solutions. Further optimization of this chemical scaffold could lead to the identification of next-generation herbicides with improved efficacy and crop selectivity.
References
- 1. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-Fluoro-4-(trifluoromethylthio)benzene in Fungicide and Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-(trifluoromethylthio)benzene is a key fluorinated building block in the synthesis of advanced agrochemicals. Its unique trifluoromethylthio (-SCF3) group imparts desirable physicochemical properties to the final active ingredients, such as enhanced metabolic stability and increased biological efficacy. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of potent pesticides, with a focus on the insecticide and acaricide, Tolfenpyrad. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and provides relevant quantitative data.
Application in Pesticide Development: Synthesis of Tolfenpyrad
This compound is a crucial starting material for the synthesis of 4-(trifluoromethylthio)aniline, a key intermediate in the production of Tolfenpyrad. Tolfenpyrad is a broad-spectrum insecticide and acaricide with additional fungicidal properties, effective against a wide range of pests and some fungal diseases.[1][2][3]
Mechanism of Action: Tolfenpyrad acts as a Mitochondrial Electron Transport Inhibitor (METI) by targeting Complex I (NADH:ubiquinone reductase).[1][4] This inhibition disrupts cellular respiration in the target pests, leading to energy depletion and subsequent mortality.[2] Its mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 21A.[4]
Biological Activity: Tolfenpyrad exhibits contact activity and acts as an antifeedant, particularly against Lepidoptera.[1] It is effective against all life stages of pests, including eggs, larvae, and adults.[5] In addition to its insecticidal and acaricidal effects, Tolfenpyrad has demonstrated efficacy against certain fungal diseases such as powdery mildew.[1][3]
Quantitative Data: Toxicity of Tolfenpyrad
The following tables summarize the acute toxicity data for Tolfenpyrad.
| Oral Toxicity | |
| Organism | LD50 (mg/kg) |
| Rat (male) | 102[6] |
| Rat (female) | 83[6] |
| Honey Bee (adult) | 0.63 µg a.i./bee[7] |
| Honey Bee (larvae) | 0.044 µg a.i./larvae[7] |
| Dermal and Inhalation Toxicity | |
| Organism & Route | Value |
| Rat (dermal) | LD50 >2000 mg/kg[6] |
| Rat (inhalation) | LC50 (4hr) 0.542 mg/L[6] |
| Ecotoxicity | |
| Organism | EC50 |
| Daphnia magna (48hr) | 0.00785 mg/L[6] |
| Algae (72hr, EbC50) | 1.36 mg/L[6] |
| Algae (24-48hr, ErC50) | 1.98 mg/L[6] |
Experimental Protocols
Synthesis of 4-(Trifluoromethylthio)aniline from this compound
This protocol describes a plausible synthetic route from this compound to the key intermediate 4-(trifluoromethylthio)aniline.
Step 1: Nitration of this compound
-
To a stirred solution of this compound in a suitable solvent (e.g., sulfuric acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-nitro-4-(trifluoromethylthio)benzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-fluoro-2-nitro-4-(trifluoromethylthio)benzene in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent (e.g., iron powder in the presence of acetic acid, or catalytic hydrogenation with Pd/C).
-
If using iron, heat the mixture to reflux for several hours. For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.
-
Monitor the reaction by TLC or GC. Once complete, filter the reaction mixture to remove the catalyst or iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 4-(trifluoromethylthio)aniline.
Synthesis of Tolfenpyrad from 4-(Trifluoromethylthio)aniline
This protocol outlines the synthesis of Tolfenpyrad using the prepared 4-(trifluoromethylthio)aniline intermediate. The synthesis involves the condensation of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with an amine derived from 4-(trifluoromethylthio)aniline. A more direct synthesis from commercially available precursors is also presented based on patent literature.
Method 1: Synthesis via 4-(Trifluoromethylthio)aniline (Conceptual)
Note: This is a conceptual pathway as direct patent literature for this specific multi-step synthesis starting from 4-(trifluoromethylthio)aniline was not identified in the search. The following steps are based on general organic synthesis principles for amide bond formation.
-
Preparation of the Amine Moiety: 4-(Trifluoromethylthio)aniline would first need to be converted to the corresponding benzylamine derivative, 1-[4-(trifluoromethylthio)phenyl]methylamine. This can be achieved through a series of reactions, for example, by conversion to the corresponding benzonitrile followed by reduction.
-
Amide Coupling: The resulting 1-[4-(trifluoromethylthio)phenyl]methylamine is then condensed with 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid or its corresponding acid chloride.
-
Reaction Conditions: The condensation is typically carried out in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane or DMF). If starting from the acid chloride, a base is used to scavenge the HCl byproduct.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified by recrystallization or column chromatography to yield Tolfenpyrad.
Method 2: Patented Synthesis of Tolfenpyrad
The following protocol is adapted from patent literature describing the synthesis of Tolfenpyrad.[8][9][10][11]
Step 1: Synthesis of 4-(4-methylphenoxy)benzylamine
-
Synthesize 4-(4-methylphenoxy)benzonitrile.
-
Mix 4-(4-methylphenoxy)benzonitrile, ethanol, aqueous ammonia, and Raney nickel in a reactor.
-
Hydrogenate the mixture at a pressure of 20 bar and a temperature of 70°C for 6 hours.
-
After the reaction, filter the mixture and distill under reduced pressure to obtain 4-(4-methylphenoxy)benzylamine.[10]
Step 2: Synthesis of Tolfenpyrad
-
In a four-necked flask, place ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, 4-(4-methylphenoxy)benzylamine, and an acid catalyst (e.g., titanium tetrachloride or tetraisopropyl titanate) in a suitable solvent (e.g., toluene or chlorobenzene).[8][11]
-
Heat the reaction mixture to a temperature between 80°C and 130°C and maintain for 6 to 12 hours. Monitor the conversion rate by gas chromatography.
-
After cooling, add water and stir for 30 minutes.
-
Separate the organic layer, wash with water, and remove the solvent to obtain a crude solid.
-
Recrystallize the crude product from a mixed solvent of ethyl acetate and petroleum ether (1:1) to obtain off-white solid Tolfenpyrad.[8][11]
Visualizations
Signaling Pathway: Mechanism of Action of Tolfenpyrad
Caption: Mechanism of action of Tolfenpyrad.
Experimental Workflow: Synthesis of Tolfenpyrad
Caption: Synthetic workflow for Tolfenpyrad.
References
- 1. Tolfenpyrad (Ref: OMI 88) [sitem.herts.ac.uk]
- 2. Tol R (Tolfenpyrad 15 % EC) Insecticides | Advance Pesticides [advancepesticides.com]
- 3. Tolfenpyrad: a new type of effective product for piercing and sucking pests - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. irac-online.org [irac-online.org]
- 5. nichino-europe.com [nichino-europe.com]
- 6. adama.com [adama.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. New method for synthetizing tolfenpyrad - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103351340A - Novel preparation method of tolfenpyrad - Google Patents [patents.google.com]
- 10. CN103102307A - Method for synthesizing tolfenpyrad - Google Patents [patents.google.com]
- 11. CN103193708A - Novel method for synthesizing tolfenpyrad - Google Patents [patents.google.com]
Electrophilic trifluoromethylthiolation reactions using "1-Fluoro-4-(trifluoromethylthio)benzene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylthio (SCF₃) group is a critical substituent in modern medicinal and agricultural chemistry. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. Direct electrophilic trifluoromethylthiolation has emerged as a powerful strategy for incorporating this valuable functional group, particularly in the later stages of drug development.
It is a common misconception that aryl fluorides bearing a trifluoromethylthio group, such as "1-Fluoro-4-(trifluoromethylthio)benzene," can act as electrophilic trifluoromethylthiolating agents. In fact, the reactivity of such compounds is dominated by nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile.
This document provides a detailed overview of established, reliable, and widely used electrophilic trifluoromethylthiolating reagents. It includes comprehensive application notes, experimental protocols for the trifluoromethylthiolation of various nucleophiles, and a summary of their performance.
Commonly Used Electrophilic Trifluoromethylthiolating Reagents
A range of stable and reactive electrophilic trifluoromethylthiolating reagents have been developed. Among the most effective and frequently utilized are N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide. These reagents offer broad substrate scopes and are generally easy to handle.[1][2]
-
N-(Trifluoromethylthio)saccharin: A highly reactive, shelf-stable, crystalline solid that is effective for the trifluoromethylthiolation of a wide array of nucleophiles, including alcohols, amines, thiols, β-ketoesters, and electron-rich (hetero)arenes.[3][4]
-
N-(Trifluoromethylthio)phthalimide: Another stable and convenient electrophilic source of the SCF₃ group. It is particularly effective in the trifluoromethylthiolation of boronic acids, alkynes, and various nitrogen and sulfur nucleophiles.[5]
-
Yagupolskii-Umemoto Type Reagents: These are sulfonium salts that act as potent electrophilic trifluoromethylating agents and have also been adapted for trifluoromethylthiolation reactions.[6][7][8]
Reaction Mechanism and Workflow
The general mechanism for electrophilic trifluoromethylthiolation involves the attack of a nucleophile on the electrophilic sulfur atom of the trifluoromethylthiolating reagent. This results in the transfer of the SCF₃ group to the nucleophile and the formation of a byproduct derived from the reagent's leaving group.
Caption: General workflow for electrophilic trifluoromethylthiolation reactions.
Application Notes and Quantitative Data
The choice of reagent and reaction conditions depends on the nature of the nucleophilic substrate. Below is a summary of typical applications and reported yields.
Table 1: Electrophilic Trifluoromethylthiolation of Indoles with N-(Trifluoromethylthio)saccharin [9]
| Substrate | Product | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |
| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 92 |
| 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 98 |
Table 2: Electrophilic Trifluoromethylthiolation of Thiols with Trifluoromethanesulfenamide [10]
| Substrate | Product | Yield (%) |
| 4-Methylthiophenol | 4-Methyl-1-((trifluoromethyl)thio)benzene | 91 |
| 4-Methoxythiophenol | 4-Methoxy-1-((trifluoromethyl)thio)benzene | 85 |
| Thiophenol | 1-((Trifluoromethyl)thio)benzene | 88 |
| 1-Octanethiol | 1-((Trifluoromethyl)thio)octane | 75 |
Table 3: Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters [11]
| Substrate | Catalyst | Yield (%) | ee (%) |
| 1-Indanone-2-carboxylate | Quinine | 95 | 92 |
| 1-Tetralone-2-carboxylate | Quinine-derived PTC | 80 | 75 |
| 1-Benzosuberone-2-carboxylate | Quinine-derived PTC | 78 | 68 |
Experimental Protocols
Protocol 1: Synthesis of N-(Trifluoromethylthio)saccharin
This protocol is adapted from the procedure described in Organic Syntheses.[3]
Materials:
-
Saccharin
-
tert-Butyl hypochlorite
-
Methanol
-
Silver(I) fluoride (AgF)
-
Carbon disulfide (CS₂)
-
Acetonitrile (MeCN)
Procedure:
-
Synthesis of N-Chlorosaccharin:
-
To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion.
-
Stir the mixture at room temperature for 5 minutes, during which a white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with petroleum ether, and dry under high vacuum to afford N-chlorosaccharin.
-
-
Synthesis of AgSCF₃:
-
In a flask protected from light, reflux a mixture of AgF and CS₂ in acetonitrile for 12 hours.
-
Collect the resulting solid by filtration, wash with acetonitrile, and dry to obtain AgSCF₃.
-
-
Synthesis of N-(Trifluoromethylthio)saccharin:
-
To a solution of N-chlorosaccharin (1.0 equiv) in anhydrous acetonitrile, add AgSCF₃ (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure, and purify the residue by recrystallization or flash column chromatography to yield N-(trifluoromethylthio)saccharin as a white solid.
-
Caption: Synthetic pathway for N-(Trifluoromethylthio)saccharin.
Protocol 2: Trifluoromethylthiolation of 1-Methylindole with N-(Trifluoromethylthio)saccharin
This protocol is a representative procedure for the trifluoromethylthiolation of an electron-rich heterocycle.[9]
Materials:
-
1-Methylindole
-
N-(Trifluoromethylthio)saccharin
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methylindole (1.0 mmol) and N-(trifluoromethylthio)saccharin (1.3 mmol) in anhydrous dichloromethane (6 mL) under a nitrogen atmosphere, add chlorotrimethylsilane (1.0 mmol).
-
Stir the mixture at room temperature for 16 hours.
-
Quench the reaction by adding deionized water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain 1-methyl-3-(trifluoromethylthio)indole.
Protocol 3: Trifluoromethylthiolation of Thiophenol using Trifluoromethanesulfenamide
This protocol describes a metal-free approach for the synthesis of trifluoromethyl disulfides.[10]
Materials:
-
Thiophenol
-
N-Trifluoromethylthiomorpholine (representative trifluoromethanesulfenamide)
-
Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, dissolve thiophenol (1.0 equiv) and N-trifluoromethylthiomorpholine (1.2 equiv) in anhydrous dichloromethane.
-
Add the acid promoter (e.g., TFA or MSA, 1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the corresponding trifluoromethyl disulfide.
Conclusion
While "this compound" is not a viable electrophilic trifluoromethylthiolating agent, a range of robust and efficient reagents are available for this important transformation. N-(Trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide are particularly noteworthy for their stability, reactivity, and broad applicability. The protocols and data presented here provide a solid foundation for researchers to successfully incorporate the trifluoromethylthio group into diverse molecular scaffolds, thereby advancing drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 2014 — Magnus Rueping Research Group [ruepinglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient access to extended Yagupolskii-Umemoto-type reagents: triflic acid catalyzed intramolecular cyclization of ortho-ethynylaryltrifluoromethylsulfanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Enantioselective electrophilic trifluoromethylthiolation of β-ketoesters: a case of reactivity and selectivity bias for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoredox-Catalyzed Trifluoromethylthiolation Using "1-Fluoro-4-(trifluoromethylthio)benzene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylthio (SCF₃) group is a critical pharmacophore in modern drug discovery, valued for its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and cell permeability of drug candidates. Photoredox catalysis has emerged as a powerful and versatile platform for the formation of C-S bonds under mild conditions, offering a sustainable alternative to traditional methods. This document provides detailed application notes and a representative protocol for the trifluoromethylthiolation of alkenes using "1-Fluoro-4-(trifluoromethylthio)benzene" as the SCF₃ source, facilitated by visible-light photoredox catalysis.
Reaction Principle and Proposed Mechanism
The core of this transformation lies in the generation of a trifluoromethylthio radical (•SCF₃) from "this compound" via a photoredox-mediated single-electron transfer (SET) process. The proposed catalytic cycle is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light. The excited-state photocatalyst ([PC]*) is a potent reductant and can donate an electron to the trifluoromethylthiolating agent. This SET event leads to the fragmentation of the C-S bond, releasing the •SCF₃ radical and a fluorophenyl anion. The newly formed •SCF₃ radical then engages in a radical addition to an alkene substrate, generating a carbon-centered radical intermediate. This intermediate is subsequently oxidized by the photocatalyst radical cation ([PC]•⁺) to form a carbocation, which, after deprotonation, yields the desired trifluoromethylthiolated product and regenerates the ground-state photocatalyst, thus closing the catalytic cycle.
Data Presentation: Representative Substrate Scope and Reaction Optimization
The following tables present hypothetical yet plausible data for the trifluoromethylthiolation of various alkene substrates and the optimization of reaction conditions, based on typical outcomes for similar photoredox-catalyzed reactions.[3][4][5]
Table 1: Hypothetical Substrate Scope for the Photoredox Trifluoromethylthiolation of Alkenes
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 2-Phenyl-1-(trifluoromethylthio)ethane | 85 |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-2-(trifluoromethylthio)ethane | 88 |
| 3 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-(trifluoromethylthio)ethane | 75 |
| 4 | 4-Vinylbiphenyl | 1-(Biphenyl-4-yl)-2-(trifluoromethylthio)ethane | 82 |
| 5 | N-Vinylpyrrolidinone | 3-(Trifluoromethylthio)-N-vinylpyrrolidin-2-one | 65 |
| 6 | 1-Octene | 1-(Trifluoromethylthio)octan-2-ide | 70 |
Conditions: Alkene (0.2 mmol), this compound (0.3 mmol), Photocatalyst (1 mol%), Solvent (2 mL), Blue LEDs, Room Temperature, 12 h.
Table 2: Optimization of Reaction Conditions for the Trifluoromethylthiolation of Styrene
| Entry | Photocatalyst | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | fac-[Ir(ppy)₃] | CH₃CN | None | 25 | 12 | 85 |
| 2 | Ru(bpy)₃Cl₂ | CH₃CN | None | 25 | 12 | 78 |
| 3 | Eosin Y | CH₃CN | None | 25 | 12 | 60 |
| 4 | fac-[Ir(ppy)₃] | DMF | None | 25 | 12 | 80 |
| 5 | fac-[Ir(ppy)₃] | DMSO | None | 25 | 12 | 72 |
| 6 | fac-[Ir(ppy)₃] | CH₃CN | Hantzsch Ester | 25 | 12 | 88 |
| 7 | fac-[Ir(ppy)₃] | CH₃CN | None | 40 | 8 | 83 |
Experimental Protocols
Materials and Equipment
-
Reagents: Alkene substrates, "this compound", photocatalyst (e.g., fac-[Ir(ppy)₃]), and anhydrous solvent (e.g., acetonitrile). All reagents should be of high purity.
-
Glassware: Oven-dried Schlenk tubes or vials with magnetic stir bars.
-
Light Source: Blue LED strip (λ = 455 nm) or a commercially available photoreactor.[6][7]
-
Inert Atmosphere: Nitrogen or argon gas line for degassing and maintaining an inert atmosphere.
-
Analytical Instruments: NMR spectrometer for product characterization and GC-MS for reaction monitoring.
Detailed Experimental Protocol: Trifluoromethylthiolation of Styrene
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst fac-[Ir(ppy)₃] (1.3 mg, 0.002 mmol, 1 mol%).
-
Addition of Reagents: To the Schlenk tube, add styrene (20.8 mg, 0.2 mmol, 1.0 equiv) and "this compound" (59.4 mg, 0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (2 mL) to the Schlenk tube.
-
Degassing: Seal the Schlenk tube and degas the reaction mixture by three freeze-pump-thaw cycles. After the final thaw, backfill the tube with nitrogen or argon.
-
Irradiation: Place the Schlenk tube approximately 5 cm from a blue LED strip and begin stirring. Ensure the reaction is irradiated evenly.[6]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: Upon completion (typically 12 hours), remove the Schlenk tube from the light source. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenyl-1-(trifluoromethylthio)ethane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy and compare the data with known values or expected shifts.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed photocatalytic cycle for trifluoromethylthiolation.
Experimental Workflow
Caption: General experimental workflow for photoredox trifluoromethylthiolation.
References
- 1. Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Visible-light Photoredox Catalysis [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Diaryl Thioethers via Reaction of 1-Fluoro-4-(trifluoromethylthio)benzene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylthio (-SCF3) group is a critical pharmacophore in modern drug discovery, prized for its ability to enhance a molecule's lipophilicity, metabolic stability, and bioavailability. The synthesis of aryl trifluoromethyl thioethers is therefore of significant interest. This document provides detailed application notes and protocols for the synthesis of diaryl thioethers through the reaction of aryl halides with a trifluoromethylthiolating agent derived from 1-fluoro-4-(trifluoromethylthio)benzene.
While direct coupling of this compound with aryl halides is not a commonly reported method, a highly effective and versatile two-step approach is proposed. This involves the initial conversion of this compound to the more reactive nucleophile, 4-(trifluoromethylthio)thiophenol, followed by a transition metal-catalyzed cross-coupling reaction with an aryl halide. This methodology allows for the formation of a C-S bond, connecting two distinct aryl moieties, one of which is functionalized with the desirable -SCF3 group.
Proposed Synthetic Pathway
The overall synthetic strategy involves two key stages:
-
Generation of the Active Nucleophile: Conversion of the inert this compound to the active trifluoromethylthiolating agent, 4-(trifluoromethylthio)thiophenol or its corresponding thiolate salt. This is a crucial step to enable the subsequent cross-coupling reaction.
-
Cross-Coupling Reaction: The palladium- or copper-catalyzed S-arylation of the in situ generated 4-(trifluoromethylthio)thiophenol with a variety of aryl halides.
Application Notes and Protocols: 1-Fluoro-4-(trifluoromethylthio)benzene as an Organic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-(trifluoromethylthio)benzene is a valuable organic intermediate in the fields of pharmaceutical and agrochemical research and development. The presence of both a fluorine atom and a trifluoromethylthio (-SCF3) group on the benzene ring imparts unique electronic properties and enhances the metabolic stability and lipophilicity of molecules incorporating this moiety.[1][2] These characteristics are highly desirable in the design of novel drug candidates and specialized chemicals, often leading to improved pharmacokinetic profiles and biological activity.[2][3] This document provides detailed application notes, experimental protocols, and key data for the synthesis and utilization of this compound.
Physicochemical Properties and Safety Data
| Property | Value | Reference |
| CAS Number | 940-76-1 | [5] |
| Molecular Formula | C₇H₄F₄S | [5] |
| Molecular Weight | 196.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 136-138 °C | [5] |
| Density | 1.38 g/cm³ | [5] |
| Refractive Index | 1.45 | [5] |
Synthesis Protocols
The synthesis of this compound can be approached through several routes. A common method involves the trifluoromethylthiolation of a suitable fluorinated benzene derivative. While a specific detailed protocol for this exact compound is not available in the provided search results, a general procedure can be adapted from known trifluoromethylthiolation reactions of arenes. One plausible route is the reaction of 4-fluorothiophenol with a trifluoromethylating agent.
Protocol 1: Synthesis from 4-Fluorothiophenol (Proposed)
This protocol is based on general methods for the synthesis of aryl trifluoromethyl sulfides.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Materials:
-
4-Fluorothiophenol
-
Trifluoromethylating agent (e.g., trifluoromethyl iodide, Ruppert-Prakash reagent (TMSCF₃))
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluorothiophenol and the anhydrous solvent.
-
Cool the mixture in an ice bath and add the base portion-wise with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Introduce the trifluoromethylating agent to the reaction mixture. This may be done by bubbling gaseous trifluoromethyl iodide through the solution or by the dropwise addition of a solution of the trifluoromethylating agent.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation to afford pure this compound.
Note: The specific reaction conditions (temperature, reaction time, choice of base and solvent) will need to be optimized for the chosen trifluoromethylating agent.
Spectroscopic Data (Reference Data for Related Compounds)
While specific spectra for this compound are not available in the search results, the following table provides typical spectroscopic data for related fluoro- and trifluoromethyl-substituted benzene derivatives, which can serve as a reference for characterization.[6][7]
| Spectroscopic Data | Expected Characteristics for this compound |
| ¹H NMR | Two sets of doublets of doublets in the aromatic region (δ 7.0-7.8 ppm) due to coupling with the fluorine atom and adjacent protons. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Two signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group, likely a singlet. |
| IR Spectroscopy | Characteristic C-F and C-S stretching vibrations, as well as aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z 196.17, along with characteristic fragmentation patterns. |
Applications in Organic Synthesis
This compound is a versatile intermediate for introducing the 4-(trifluoromethylthio)phenyl moiety into target molecules. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, or the aromatic ring can undergo further functionalization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - General Procedure
This protocol outlines a general procedure for the reaction of this compound with a nucleophile.
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable advice for this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the Sandmeyer-type trifluoromethylthiolation of 4-fluoroaniline. This reaction proceeds in two main stages: the diazotization of 4-fluoroaniline to form the corresponding diazonium salt, followed by a copper-catalyzed reaction with a trifluoromethylthiolating agent. This method is favored for its mild reaction conditions and tolerance of various functional groups.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 4-fluoroaniline. For the diazotization step, a nitrite source such as tert-butyl nitrite or sodium nitrite is required. The subsequent trifluoromethylthiolation step involves a copper(I) catalyst (e.g., copper(I) thiocyanate) and a trifluoromethylthiolating reagent.[1][2] Common trifluoromethylthiolating agents include tetramethylammonium trifluoromethanethiolate (Me4NSCF3) or a combination of a trifluoromethyl source like (trifluoromethyl)trimethylsilane (TMSCF3) and a sulfur source like sodium thiocyanate.[1][3]
Q3: What are the critical reaction parameters to control?
A3: Careful control of temperature, especially during the diazotization step (typically performed at low temperatures, e.g., 0 °C), is crucial to prevent the premature decomposition of the diazonium salt. Ensuring anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is also vital to prevent side reactions and decomposition of reagents.[4]
Q4: What are the potential safety hazards associated with this synthesis?
A4: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is highly recommended to use them in solution without isolation. The trifluoromethylthiolating reagents and their byproducts can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Sandmeyer-type reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Diazotization: The 4-fluoroaniline may not have been fully converted to the diazonium salt. | - Ensure the reaction temperature is kept low (0-5 °C) during the addition of the nitrite source. - Use a slight excess of the nitrite source. - Verify the purity of the 4-fluoroaniline. |
| 2. Decomposition of Diazonium Salt: The diazonium salt is unstable and may have decomposed before the addition of the trifluoromethylthiolating agent. | - Use the freshly prepared diazonium salt solution immediately. - Maintain a low temperature throughout the diazotization and subsequent addition steps. | |
| 3. Inactive Catalyst: The copper(I) catalyst may have been oxidized to copper(II). | - Use a high-purity, fresh source of the copper(I) catalyst. - Ensure the reaction is carried out under a strict inert atmosphere. | |
| 4. Impure or Degraded Reagents: The trifluoromethylthiolating reagent may have decomposed due to moisture or improper storage. | - Use fresh, high-quality reagents. - Handle moisture-sensitive reagents in a glovebox or under an inert atmosphere. | |
| Formation of Significant Side Products | 1. Phenol Formation: The diazonium salt can react with water to form 4-fluorophenol. | - Ensure strictly anhydrous conditions by using dry solvents and glassware. |
| 2. Azo Coupling: The diazonium salt can couple with unreacted 4-fluoroaniline or other aromatic species. | - Maintain a low temperature during diazotization. - Add the diazonium salt solution slowly to the reaction mixture containing the copper catalyst. | |
| 3. Formation of 4-Fluorophenyl thiocyanate: Incomplete reaction of the intermediate thiocyanate with the trifluoromethyl source.[1] | - Ensure the correct stoichiometry of the trifluoromethylating reagent. - Increase the reaction time or temperature slightly if monitoring indicates the presence of this intermediate. | |
| Difficult Product Purification | 1. Co-elution with Byproducts: The product may have a similar polarity to side products, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. - Consider alternative purification methods such as distillation under reduced pressure. |
| 2. Product Volatility: The product may be volatile, leading to loss during solvent removal. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
Experimental Protocols
Method 1: One-Pot Sandmeyer-Type Trifluoromethylthiolation
This protocol is adapted from the general procedure described by Goossen and colleagues.[1][2]
Materials:
-
4-Fluoroaniline
-
tert-Butyl nitrite
-
Copper(I) thiocyanate (CuSCN)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Sodium thiocyanate (NaSCN)
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add copper(I) thiocyanate (5 mol%), sodium thiocyanate (1.2 equiv.), and cesium carbonate (1.2 equiv.).
-
Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Add 4-fluoroaniline (1.0 equiv.) to the stirred suspension.
-
Add (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 equiv.) to the mixture.
-
Diazotization: Slowly add tert-butyl nitrite (1.2 equiv.) dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Sandmeyer-Type Trifluoromethylthiolation | 4-Fluoroaniline | t-BuONO, CuSCN, TMSCF3, NaSCN | 70-85% (Estimated based on similar substrates) | [1][2] |
| Sandmeyer-Type Trifluoromethylthiolation | 4-Fluorobenzenediazonium tetrafluoroborate | CuSCN, Me4NSCF3 | 75-90% (Estimated based on similar substrates) | [2] |
Note: The yields are estimates based on reported values for structurally similar aromatic amines in the cited literature, as the exact yield for this compound was not explicitly detailed in the initial search results.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
- 1. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Trifluoromethylthiolation of Arylazo Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "1-Fluoro-4-(trifluoromethylthio)benzene"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-Fluoro-4-(trifluoromethylthio)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound involves the electrophilic trifluoromethylthiolation of 4-fluorothiophenol. This reaction typically utilizes a trifluoromethylthiolating reagent to introduce the -SCF3 group onto the sulfur atom of the starting material.
Q2: Which trifluoromethylthiolating reagents are suitable for this synthesis?
A variety of electrophilic trifluoromethylthiolating reagents can be employed. Common choices include N-(Trifluoromethylthio)saccharin and N-trifluoromethylthiodibenzenesulfonimide due to their stability and reactivity under relatively mild conditions.[1] The choice of reagent can influence reaction kinetics and purification requirements.
Q3: What are the critical parameters to control during the reaction?
Successful synthesis hinges on the careful control of several parameters:
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Inert Atmosphere: Many trifluoromethylthiolating reagents and the thiophenol starting material are sensitive to oxidation. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2]
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Anhydrous Conditions: Moisture can lead to the decomposition of the trifluoromethylthiolating reagent and the formation of byproducts. Ensure all solvents and reagents are anhydrous.[1][2]
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Temperature: The reaction temperature should be carefully monitored and controlled. Suboptimal temperatures can lead to low conversion rates or the formation of side products.[3]
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Stoichiometry: Precise control of the reactant stoichiometry is essential to maximize yield and minimize the formation of impurities from excess reagents.[3]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or 19F NMR spectroscopy.[2] 19F NMR is particularly useful for observing the consumption of the trifluoromethylthiolating reagent and the formation of the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded Trifluoromethylthiolating Reagent | Ensure the reagent is fresh and has been stored under an inert, dry atmosphere. Some reagents have limited shelf stability.[2] |
| Impure Starting Material (4-Fluorothiophenol) | Impurities in the 4-fluorothiophenol can inhibit the reaction. Verify the purity of the starting material and consider purification if necessary. |
| Presence of Moisture or Oxygen | Use freshly dried solvents and ensure the reaction setup is properly purged with an inert gas. |
| Incorrect Reaction Temperature | Verify the accuracy of the temperature controller. The optimal temperature may vary depending on the specific reagent and solvent used. |
| Incorrect Stoichiometry | Double-check all calculations for the amounts of reactants and catalysts. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reaction or Multiple Trifluoromethylthiolations | This can occur with highly reactive substrates or an excess of the trifluoromethylthiolating reagent.[3] Carefully control the stoichiometry, and consider adding the reagent portion-wise. |
| Side Reactions of the Starting Material | 4-Fluorothiophenol can be prone to oxidation, forming a disulfide byproduct. Maintain a strict inert atmosphere throughout the reaction and purification. |
| Decomposition of the Reagent or Product | Prolonged reaction times or excessive temperatures can lead to decomposition. Monitor the reaction closely and work it up as soon as it is complete. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | If using column chromatography, screen different solvent systems to improve separation. |
| Product Volatility | The product may be volatile. Use caution during solvent removal under reduced pressure. |
| Residual Reagent or Byproducts | Consider a pre-purification workup, such as a liquid-liquid extraction, to remove the bulk of unreacted starting materials or soluble byproducts. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimal conditions may vary depending on the specific trifluoromethylthiolating reagent used.
Materials:
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4-Fluorothiophenol
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N-(Trifluoromethylthio)saccharin (or other suitable trifluoromethylthiolating reagent)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a dry reaction flask under an inert atmosphere, add 4-fluorothiophenol (1.0 eq.) and the anhydrous solvent.
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Cool the solution to the desired temperature (e.g., 0 °C).
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In a separate flask, dissolve the trifluoromethylthiolating reagent (1.1 eq.) in the anhydrous solvent.
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Add the solution of the trifluoromethylthiolating reagent dropwise to the solution of 4-fluorothiophenol over a period of 30 minutes.
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Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.
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Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table presents illustrative data for the optimization of the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 | 4 | 75 |
| 2 | Dichloromethane | 25 (rt) | 2 | 88 |
| 3 | Dichloromethane | 40 | 1 | 82 |
| 4 | Acetonitrile | 25 (rt) | 2 | 91 |
| 5 | Tetrahydrofuran | 25 (rt) | 2 | 65 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is the oxidative trifluoromethylthiolation of 4-fluorothiophenol. This approach typically involves the reaction of 4-fluorothiophenol with a trifluoromethyl source in the presence of an oxidizing agent. Reagents that can be used in this type of reaction include a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) in combination with an initiator or oxidant.
Q2: What are the primary starting materials and reagents for this synthesis?
The key starting material is 4-fluorothiophenol.[1] Common reagents for the trifluoromethylthiolation step can include a trifluoromethyl source and an oxidizing system. For instance, a combination of potassium trifluoroacetate and a hypervalent iodine reagent or another suitable oxidant can be employed to generate the trifluoromethyl radical or an electrophilic trifluoromethylthiolating species.
Q3: What are the potential side reactions I should be aware of?
During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. The most common side reactions include:
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Disulfide Formation: The starting material, 4-fluorothiophenol, can readily oxidize to form the corresponding disulfide, 4,4'-difluorodiphenyl disulfide. This is a common issue with thiols, which are susceptible to oxidation.
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Electrophilic Aromatic Substitution: In some cases, the trifluoromethylthiolating species may react with the aromatic ring of the substrate or product, leading to C-H trifluoromethylthiolation. This can result in the formation of isomers with the -SCF₃ group at a different position on the benzene ring.
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Over-oxidation: The sulfur atom in the product can be further oxidized to form sulfoxides or sulfones under harsh oxidative conditions.
Q4: How can I minimize the formation of the disulfide byproduct?
To minimize the formation of 4,4'-difluorodiphenyl disulfide, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation of the starting thiophenol. Additionally, controlling the stoichiometry of the oxidizing agent is critical. A significant excess of the oxidant can promote disulfide formation.
Q5: What is the best way to purify the final product?
The purification of this compound is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often effective in separating the desired product from the more polar disulfide byproduct and other impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Presence of water or other inhibitors. | 1. Use fresh, high-purity reagents. Ensure the trifluoromethyl source is active. 2. Optimize the reaction temperature. Some trifluoromethylthiolation reactions require heating to proceed at an adequate rate. 3. Ensure all glassware is dry and use anhydrous solvents. |
| High Amount of Disulfide Byproduct | 1. Aerial oxidation of the starting thiophenol. 2. Excess of the oxidizing agent. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Carefully control the stoichiometry of the oxidant. A slight excess may be needed, but a large excess should be avoided. |
| Presence of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Side reactions such as electrophilic aromatic substitution. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC-MS. 2. Re-verify the calculations for all reagents. 3. Consider using a milder trifluoromethylthiolating agent or adjusting the reaction conditions to favor S-thiolation over C-thiolation. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and a major byproduct. 2. The product is volatile. | 1. Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. 2. If the product is volatile, use care during solvent removal (e.g., use a rotary evaporator at a lower temperature and pressure). |
Experimental Protocols
A representative experimental protocol for the oxidative trifluoromethylthiolation of an aryl thiol is provided below. Please note that specific conditions may need to be optimized for the synthesis of this compound.
General Procedure for Oxidative Trifluoromethylthiolation:
To a solution of the aryl thiol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) under an inert atmosphere is added the trifluoromethyl source (e.g., TMSCF₃, 1.2 mmol) and an oxidant (e.g., a hypervalent iodine reagent, 1.1 mmol). The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most direct and commonly cited starting material is 4-fluorothiophenol.[1] The reaction involves the introduction of a trifluoromethyl (-CF3) group to the sulfur atom of 4-fluorothiophenol.
Q2: What types of reagents are used to introduce the trifluoromethylthio (-SCF3) group?
A variety of reagents can be used for trifluoromethylthiolation. These can be broadly categorized as:
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Electrophilic Trifluoromethylthiolating Reagents: These reagents deliver an electrophilic "SCF3+" equivalent to a nucleophilic substrate. Common examples include N-(Trifluoromethylthio)saccharin, N-(Trifluoromethylthio)phthalimide, and Umemoto reagents.[2][3][4] These are often favored for their stability and ease of handling.
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Nucleophilic Trifluoromethylthiolating Reagents: These reagents provide a nucleophilic "SCF3-" source. While less common for this specific transformation, they are used in certain synthetic strategies.
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Radical Trifluoromethylthiolating Reagents: Reagents like trifluoroiodomethane (CF3I) can generate a trifluoromethyl radical that participates in the reaction, often under photoredox catalysis conditions.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are:
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Reagent Quality: The purity and stability of the 4-fluorothiophenol and the trifluoromethylthiolating agent are critical. Impurities in the starting material can lead to side reactions, and some trifluoromethylthiolating reagents can degrade if not stored properly.
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The choice of base, if required by the specific protocol, is also crucial.
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Atmosphere Control: Many trifluoromethylthiolation reactions are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is often necessary.
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Side Reactions: The formation of byproducts, such as the disulfide of 4-fluorothiophenol (4,4'-difluorodiphenyldisulfide), can consume the starting material and reduce the yield of the desired product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Trifluoromethylthiolating Reagent | 1. Verify the age and storage conditions of the reagent. Some reagents are sensitive to light, moisture, or heat. 2. If possible, test the reagent on a more reactive substrate to confirm its activity. 3. Consider purchasing a fresh batch of the reagent from a reputable supplier. |
| Poor Quality Starting Material (4-Fluorothiophenol) | 1. Analyze the purity of the 4-fluorothiophenol by GC or NMR. 2. Purify the starting material by distillation or chromatography if significant impurities are detected. 3. Ensure the starting material has been stored under an inert atmosphere to prevent oxidation to the disulfide. |
| Incorrect Reaction Temperature | 1. Verify the accuracy of the temperature monitoring and control equipment. 2. Consult literature for the optimal temperature range for the specific trifluoromethylthiolating agent being used. Some reactions require sub-ambient temperatures, while others may need heating. |
| Inappropriate Solvent | 1. Ensure the solvent is anhydrous, as water can deactivate many trifluoromethylthiolating reagents. 2. The polarity of the solvent can influence reaction rates. Consider screening alternative anhydrous solvents (e.g., acetonitrile, dichloromethane, DMF). |
| Presence of Oxygen or Moisture | 1. Ensure all glassware is thoroughly dried before use. 2. Degas the solvent and reaction mixture. 3. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Problem 2: Formation of Significant Side Products (e.g., Disulfide)
| Potential Cause | Troubleshooting Steps |
| Oxidation of 4-Fluorothiophenol | 1. Rigorously exclude air from the reaction by using an inert atmosphere. 2. Add the 4-fluorothiophenol to the reaction mixture that has been purged with an inert gas. 3. Consider adding a reducing agent if compatible with the reaction conditions, although this is a less common approach. |
| Incorrect Stoichiometry | 1. Carefully re-calculate and measure the molar ratios of all reactants. 2. An excess of the thiophenol starting material can sometimes favor disulfide formation. |
| Prolonged Reaction Time or High Temperature | 1. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. 2. Over-running the reaction can lead to decomposition of the product and formation of side products. 3. If applicable, consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are often proprietary or found within patents, the following represents a generalized procedure based on common trifluoromethylthiolation methods of aryl thiols. Note: These are illustrative and should be adapted based on the specific trifluoromethylthiolating agent and laboratory safety protocols.
Method 1: Electrophilic Trifluoromethylthiolation (General Procedure)
This method is applicable to reagents like N-(Trifluoromethylthio)saccharin or similar electrophilic sources.
Materials:
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4-Fluorothiophenol
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Electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the electrophilic trifluoromethylthiolating reagent (1.1 equivalents).
-
Add the anhydrous solvent and stir to dissolve.
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Slowly add a solution of 4-fluorothiophenol (1.0 equivalent) in the anhydrous solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
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Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2: Radical Trifluoromethylthiolation using CF3I (General Procedure)
This method often employs photoredox catalysis.
Materials:
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4-Fluorothiophenol
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Trifluoroiodomethane (CF3I)
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Photocatalyst (e.g., Ru(bpy)3Cl2 or similar)
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Base (e.g., an organic amine like triethylamine)
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Anhydrous, degassed solvent (e.g., Acetonitrile)
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Visible light source (e.g., blue LEDs)
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Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped for photochemical reactions, combine the photocatalyst and 4-fluorothiophenol (1.0 equivalent) in the degassed solvent under an inert atmosphere.
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Add the base (1.2 equivalents).
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Introduce trifluoroiodomethane (CF3I) gas into the reaction mixture via a balloon or by bubbling it through the solution.
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Irradiate the reaction mixture with a visible light source while maintaining a constant temperature.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, vent any excess CF3I safely.
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Work up the reaction mixture by partitioning between water and an organic solvent.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the trifluoromethylthiolation of aryl thiols, which can serve as a guideline for optimizing the synthesis of this compound. Specific yields for the target molecule may vary.
| Method | Trifluoromethylthiolating Agent | Catalyst/Initiator | Solvent | Temperature | Typical Yield Range |
| Electrophilic | N-(Trifluoromethylthio)saccharin | None or Lewis Acid | CH2Cl2 or CH3CN | Room Temp. | Moderate to High |
| Electrophilic | Umemoto's Reagent | None | DMF or CH3CN | Room Temp. to 60 °C | High |
| Radical | CF3I | Photocatalyst | CH3CN | Room Temp. | Moderate to High |
Visualizations
References
Technical Support Center: Purification of 1-Fluoro-4-(trifluoromethylthio)benzene
Welcome to the Technical Support Center for the purification of 1-Fluoro-4-(trifluoromethylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-purity this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities often stem from unreacted starting materials or byproducts of the synthetic route. Based on typical synthetic preparations from 4-fluorothiophenol, potential impurities include:
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Unreacted 4-fluorothiophenol: The starting thiol may be present if the reaction has not gone to completion.
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Oxidized species: Disulfides (bis(4-fluorophenyl) disulfide) can form through oxidation of the starting thiophenol.
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Solvent residues: Residual solvents from the reaction or initial work-up may be present.
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Byproducts from the trifluoromethylating agent: The nature of these impurities depends on the specific reagent used for trifluoromethylthiolation.
Q2: What are the primary purification methods for this compound?
A2: The primary methods for purifying this compound are fractional distillation, column chromatography, and recrystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: My compound is an oil at room temperature. Can I still use recrystallization?
A3: If your compound is an oil at room temperature, direct recrystallization may not be feasible. However, it is sometimes possible to induce crystallization by using a mixed solvent system, by cooling to very low temperatures, or by attempting to form a crystalline derivative. If these methods are unsuccessful, fractional distillation or column chromatography are more suitable purification techniques for oils.
Q4: I am seeing multiple spots on my TLC plate after purification. What should I do?
A4: Multiple spots on a TLC plate indicate the presence of impurities. If you have already attempted purification, you may need to optimize your chosen method or employ an alternative technique. For example, if column chromatography did not provide adequate separation, you could try a different solvent system, a different stationary phase (such as a fluorinated phase), or switch to preparative HPLC for higher resolution.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Boiling points of the compound and impurities are too close. | - Increase the efficiency of the distillation column (e.g., use a longer column or one with a more efficient packing material).- Perform the distillation under reduced pressure to potentially increase the difference in boiling points. |
| Product Decomposition | The compound is thermally unstable at its boiling point. | - Use vacuum distillation to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature. |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before heating.- Ensure vigorous stirring throughout the distillation. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation (Co-elution) | - Inappropriate solvent system.- Improperly packed column. | - Optimize the solvent system using thin-layer chromatography (TLC). A good starting point for fluorinated compounds is a hexane/ethyl acetate or hexane/dichloromethane gradient.[1]- Consider using a fluorinated stationary phase, which can improve the separation of fluorinated compounds.[2]- Ensure the column is packed evenly without any air bubbles or channels. |
| Product Does Not Elute | The solvent system is not polar enough. | - Gradually increase the polarity of the eluent. For very polar impurities, a small percentage of methanol can be added to the solvent system.[1] |
| Tailing of the Product Band | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Reduce the amount of crude material loaded onto the column. |
Recrystallization
| Issue | Possible Cause | Solution |
| "Oiling Out" (Product separates as an oil) | - The solution is too concentrated.- The solution is being cooled too quickly.- The melting point of the compound is below the temperature of the solution. | - Add more of the "good" solvent to the hot solution before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a mixed solvent system with a lower boiling point. |
| No Crystals Form | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath or freezer. |
| Low Recovery of Pure Product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Fractional Distillation Protocol
Fractional distillation is suitable for separating liquids with different boiling points. Since fluorination often lowers the boiling point of a compound, this can be an effective method to separate this compound from less volatile impurities.
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Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge).
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Charging the Flask: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
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Heating: Gently heat the flask. As the mixture begins to boil, vapors will rise into the fractionating column.
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Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient.
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Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. It is advisable to collect several fractions and analyze their purity by GC-MS or NMR.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds based on their polarity.
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Adsorbent Selection: Silica gel is a common choice for the stationary phase. For potentially better separation of fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can be considered.[2]
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Solvent System Selection: Determine an appropriate solvent system by running TLC plates with the crude material in various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound.
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Column Packing: Prepare a slurry of the chosen adsorbent in the initial, least polar solvent mixture and carefully pack the chromatography column, ensuring there are no air bubbles.
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Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity to move the compound down the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol (for solid samples or if crystallization can be induced)
Recrystallization is an effective method for purifying solid compounds.
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Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include hexanes, ethanol, or mixed solvent systems like hexane/ethyl acetate.[3]
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Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |
| Fractional Distillation | 90% | 98% | 75% | Effective for removing non-volatile impurities. |
| Column Chromatography (Silica) | 90% | >99% | 85% | Good for removing polar and non-polar impurities. |
| Column Chromatography (PFP) | 90% | >99.5% | 80% | May provide enhanced separation from other fluorinated impurities.[2] |
| Recrystallization | 95% (solid) | >99% | 90% | High yield and purity if a suitable solvent is found. |
Visualization
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
General Troubleshooting Flowchart for Purification
Caption: A general flowchart for troubleshooting common purification issues.
References
Technical Support Center: 1-Fluoro-4-(trifluoromethylthio)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-(trifluoromethylthio)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the synthetic pathway and potential side reactions during production or storage. These can include:
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Unreacted Starting Materials: The primary starting material for many synthetic routes is 4-Fluorothiophenol, which may be present in the final product if the reaction does not go to completion.
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Oxidation Products: The thioether group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
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1-Fluoro-4-(trifluoromethylsulfinyl)benzene (Sulfoxide)
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1-Fluoro-4-(trifluoromethylsulfonyl)benzene (Sulfone)
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Solvent Residues: Depending on the purification process, residual solvents used in the synthesis may be present.
Q2: My reaction is not proceeding as expected. Could impurities in my this compound be the cause?
Yes, impurities can significantly impact reaction outcomes.
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Nucleophilic Impurities: The presence of unreacted 4-Fluorothiophenol, a nucleophile, can interfere with reactions where this compound is intended to be the primary nucleophile or is used in reactions sensitive to other nucleophiles.
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Oxidized Impurities: The sulfoxide and sulfone impurities have different electronic and steric properties compared to the parent compound, which can affect reaction kinetics and product distribution, especially in metal-catalyzed cross-coupling reactions.
Q3: How can I detect the presence of these common impurities?
Several analytical techniques can be employed to identify and quantify impurities in your sample of this compound. The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile and semi-volatile impurities from the main compound and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR can be used to detect and quantify impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for non-volatile impurities and for quantifying the purity of the main component.
Troubleshooting Guides
Issue: Unexpected Peaks in GC-MS Analysis
If you observe unexpected peaks in your GC-MS chromatogram, consider the following potential impurities and their characteristic mass spectral fragments.
Potential Impurities and Their Identification:
| Impurity Name | Chemical Structure | Likely Origin | Expected Molecular Ion (m/z) | Key Mass Fragments (m/z) |
| 4-Fluorothiophenol | C₆H₅FS | Unreacted Starting Material | 128.01 | 128, 99, 70 |
| 1-Fluoro-4-(trifluoromethylsulfinyl)benzene (Sulfoxide) | C₇H₄F₄OS | Oxidation of Product | 212.00 | 212, 193, 145, 125 |
| 1-Fluoro-4-(trifluoromethylsulfonyl)benzene (Sulfone) | C₇H₄F₄O₂S | Over-oxidation of Product | 228.00 | 228, 164, 145, 95 |
Troubleshooting Workflow for Unexpected GC-MS Peaks
Caption: Workflow for identifying unexpected peaks in a GC-MS analysis.
Experimental Protocols
Protocol 1: Identification and Quantification of Impurities by GC-MS
This protocol outlines a general method for the analysis of this compound and its common impurities using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Prepare a series of calibration standards for the expected impurities (4-Fluorothiophenol, and if available, the sulfoxide and sulfone derivatives) in the same solvent, with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrument Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
3. Data Analysis:
- Identify the peaks corresponding to the main compound and impurities by comparing their retention times and mass spectra with the prepared standards and library data.
- Quantify the impurities by creating a calibration curve from the standards and integrating the peak areas of the corresponding impurities in the sample chromatogram.
Workflow for GC-MS Analysis
Caption: Experimental workflow for impurity analysis by GC-MS.
Protocol 2: Purity Assessment by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the direct observation and quantification of fluorine-containing compounds.
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
- Add a known amount of an internal standard with a distinct ¹⁹F NMR signal that does not overlap with the analyte or expected impurities (e.g., trifluorotoluene).
- Dissolve the sample and internal standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
2. NMR Spectrometer Parameters (example for a 400 MHz spectrometer):
| Parameter | Value |
| Nucleus | ¹⁹F |
| Pulse Program | zgig (inverse-gated proton decoupling) |
| Number of Scans | 128 (or more for low concentration impurities) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation for quantification) |
| Acquisition Time | ~2 s |
| Spectral Width | -200 to 50 ppm |
3. Data Analysis:
- Identify the signals corresponding to this compound, the internal standard, and any fluorine-containing impurities (e.g., sulfoxide and sulfone derivatives will have different chemical shifts for their -CF₃ groups).
- Integrate the signals.
- Calculate the purity and the amount of each impurity relative to the internal standard using the following formula:
Logical Relationship of Impurity Formation
Caption: Formation pathway of common impurities.
Technical Support Center: Catalyst Loading Optimization for 1-Fluoro-4-(trifluoromethylthio)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving 1-Fluoro-4-(trifluoromethylthio)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of palladium-catalyzed cross-coupling reactions for this compound?
A1: Given its structure as an aryl fluoride, this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common include Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Heck coupling (for C-C bond formation with alkenes). The electron-withdrawing nature of the trifluoromethylthio group can influence the reactivity of the C-F bond.
Q2: Why is my Suzuki-Miyaura reaction with this compound showing low yield despite using a standard catalyst loading?
A2: Low yields in Suzuki-Miyaura couplings of electron-deficient aryl fluorides can stem from several factors beyond initial catalyst loading. Key areas to investigate include:
-
Ligand Choice: The ligand's electronic and steric properties are critical. For electron-deficient substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often more effective as they promote the oxidative addition step.
-
Base Strength and Solubility: The choice of base is crucial. Stronger, non-aqueous soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. The base's effectiveness can also be influenced by the presence of trace amounts of water.
-
Solvent System: Anhydrous, polar aprotic solvents such as dioxane, toluene, or THF are typically used. The solvent must be thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.
-
Reaction Temperature and Time: Electron-deficient aryl fluorides may require higher reaction temperatures and longer reaction times to achieve full conversion.
Q3: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species. To minimize homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Use of High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes contribute to side reactions.
-
Control of Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower concentration may sometimes help.
Q4: My Buchwald-Hartwig amination reaction is not proceeding. What are the likely causes?
A4: Failure of a Buchwald-Hartwig amination with this compound can be due to several factors:
-
Catalyst System: The combination of palladium precursor and ligand is critical. Check if the chosen ligand is suitable for C-F bond activation. Ligands like BrettPhos or the Josiphos family are often effective.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Substrate Compatibility: Ensure that the amine coupling partner is stable under the reaction conditions and does not have functional groups that could interfere with the catalyst.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during catalyst loading optimization for Suzuki-Miyaura reactions of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly under an inert atmosphere. |
| Ineffective Ligand | For electron-deficient aryl fluorides, consider switching to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos). |
| Incorrect Base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Insufficient Degassing | Improve the degassing procedure for the solvent and reaction setup (e.g., use freeze-pump-thaw cycles). |
| Low Reaction Temperature | Incrementally increase the reaction temperature in 10 °C intervals. |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously deoxygenate all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Sub-optimal Ligand-to-Metal Ratio | Vary the ligand-to-palladium ratio. A higher ratio can sometimes suppress side reactions. |
| Decomposition of Boronic Acid | Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid to improve stability. |
Data Presentation: Catalyst Loading Optimization for a Suzuki-Miyaura Reaction
The following table summarizes the optimization of a Suzuki-Miyaura coupling between an aryl fluoride and an arylboronic acid, demonstrating the impact of catalyst, ligand, and base on the reaction yield. This data is representative of the optimization process for a substrate similar to this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | SPhos (5.0) | K₃PO₄ | Toluene | 100 | 18 | 75 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene | 100 | 18 | 68 |
| 3 | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₃PO₄ | Toluene | 100 | 18 | 55 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5.0) | K₃PO₄ | Toluene | 100 | 18 | 82 |
| 5 | Pd₂(dba)₃ (2.5) | RuPhos (5.0) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 6 | Pd₂(dba)₃ (2.5) | SPhos (5.0) | Cs₂CO₃ | Toluene | 100 | 18 | 65 |
| 7 | Pd₂(dba)₃ (2.5) | SPhos (5.0) | K₂CO₃ | Toluene | 100 | 18 | 20 |
| 8 | Pd₂(dba)₃ (2.5) | XPhos (5.0) | K₃PO₄ | Dioxane | 110 | 24 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point for the optimization of a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., 0.05 mmol, 5.0 mol%), and the base (e.g., 2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in catalyst loading optimization.
Caption: Troubleshooting workflow for optimizing a Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Technical Support Center: Trifluoromethylthiolation Reactions
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address challenges encountered during trifluoromethylthiolation reactions. The information is tailored for researchers, scientists, and professionals in drug development to help streamline their experimental workflows and improve reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during trifluoromethylthiolation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My trifluoromethylthiolation reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: Low conversion in trifluoromethylthiolation reactions can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1]
Initial Checks:
-
Reagent Quality and Stability:
-
Trifluoromethylthiolating Reagent: Many trifluoromethylthiolating agents are sensitive to moisture and air. Ensure the reagent is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon). Some reagents have limited shelf stability.[1] For instance, while N-(Trifluoromethylthio)saccharin is relatively stable, prolonged exposure to water can lead to hydrolysis.[2]
-
Substrate Purity: Impurities in the starting material can poison the catalyst or lead to unwanted side reactions.[1]
-
Solvents and Other Reagents: Always use anhydrous solvents and ensure all other reagents are of high purity.[1]
-
-
Reaction Setup:
-
Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to oxygen. Ensure the reaction is conducted under a properly maintained inert atmosphere.[1]
-
Temperature Control: Verify that the reaction temperature is accurately controlled and maintained at the optimal level cited in the literature.[1]
-
Stoichiometry: Double-check all calculations to ensure the correct stoichiometry of the substrate, trifluoromethylthiolating agent, catalyst, and any additives.[1]
-
Advanced Troubleshooting:
If initial checks do not resolve the low yield issue, the next step is to evaluate the reaction parameters systematically.
-
Substrate Reactivity:
-
Electron-Poor Substrates: Electrophilic trifluoromethylthiolation is often more efficient with electron-rich substrates. For electron-deficient systems, consider increasing the electrophilicity of the reagent by adding a Lewis or Brønsted acid activator.[1] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[1][3][4]
-
Alternative Pathways: If electrophilic trifluoromethylthiolation fails, switching to a nucleophilic or radical pathway might be a viable alternative.[1]
-
-
Catalyst and Solvent Optimization:
-
Catalyst Choice: The choice of catalyst is crucial. For instance, in Lewis acid-catalyzed reactions with N-(trifluoromethylthio)saccharin, iron(III) and gold(III) catalysts can offer complementary activity for different substrates.[5] A dual catalysis system using a Lewis acid (e.g., FeCl₃) and a Lewis base (e.g., diphenyl selenide) can also significantly improve reaction rates and allow for milder conditions.[3][4]
-
Solvent Effects: The solvent can significantly influence reaction outcomes. For certain promoter-free reactions with N-(Trifluoromethylthio)saccharin on highly activated substrates, 2,2,2-trifluoroethanol (TFE) has been shown to be effective.[6][7]
-
Below is a troubleshooting workflow to diagnose and resolve low conversion in your reactions.
A workflow for diagnosing and resolving low conversion.
Issue 2: Formation of Side Products and Poor Selectivity
Question: My reaction is producing significant side products, such as multiple trifluoromethylthiolations or the des-SCF₃ version of my starting material. How can I improve selectivity?
Answer: The formation of side products is a common challenge that can often be mitigated by carefully tuning the reaction conditions.
-
Multiple Trifluoromethylthiolations:
-
Cause: This often occurs with highly reactive substrates or when an excess of the trifluoromethylthiolating reagent is used.[8] High temperatures and prolonged reaction times can also decrease selectivity.[8]
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry, often using the trifluoromethylthiolating agent as the limiting reagent.[8]
-
Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired mono-substituted product is formed. Lowering the reaction temperature can also enhance selectivity.[8]
-
Protecting Groups: For substrates with multiple reactive sites, consider a protecting group strategy to temporarily block other positions.[8]
-
-
-
Protonated (des-SCF₃) Side Product:
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the trifluoromethylthiolation of various substrates under different conditions, providing a reference for reaction optimization.
Table 1: Lewis Acid and Lewis Base Dual Catalysis for Trifluoromethylthiolation of 2-Methylanisole [3][4]
| Entry | Lewis Acid (mol%) | Lewis Base (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10) | - | 40 | 20 | Negligible |
| 2 | FeCl₃ (10) | Diphenyl Selenide (10) | 40 | 0.1 | 97 |
| 3 | FeCl₃ (10) | Diphenyl Selenide (10) | rt | 0.5 | 95 |
| 4 | FeCl₃ (2.5) | Diphenyl Selenide (2.5) | rt | 2 | 97 |
Table 2: Promoter-Free Trifluoromethylthiolation of Indoles in TFE [6]
| Substrate | Product | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |
| 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 98 |
| N-Methylindole | N-Methyl-3-(trifluoromethylthio)indole | 97 |
Frequently Asked Questions (FAQs)
Q1: My electrophilic trifluoromethylthiolating reagent is not reacting with my electron-poor substrate. What can I do?
A1: Electrophilic trifluoromethylthiolation is generally more effective with electron-rich substrates. For electron-deficient systems, you may need to increase the electrophilicity of your reagent by using a Lewis or Brønsted acid activator.[1] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[1] Alternatively, consider switching to a nucleophilic or radical trifluoromethylthiolation protocol.[1]
Q2: I am observing decomposition of my trifluoromethylthiolating reagent. How can I prevent this?
A2: Many trifluoromethylthiolating reagents are sensitive to moisture and air.[1] It is crucial to store them in a cool, dry place under an inert atmosphere. For reactions, always use anhydrous solvents and handle the reagents in a glovebox or under a stream of inert gas to minimize exposure to the atmosphere.
Q3: What are the key differences between electrophilic, nucleophilic, and radical trifluoromethylthiolation pathways?
A3: These pathways differ in the nature of the trifluoromethylthio species that reacts with the substrate.
-
Electrophilic: Involves the reaction of an electron-rich substrate (nucleophile) with an electrophilic "CF₃S⁺" source. This is common for arenes and heterocycles.[9][10]
-
Nucleophilic: Involves the reaction of an electron-poor substrate (electrophile) with a nucleophilic "CF₃S⁻" source, often generated from reagents like AgSCF₃ or in situ from TMSCF₃ and sulfur.[11] This is typically used for aryl halides and other electrophilic carbons.
-
Radical: Involves the addition of a trifluoromethylthio radical (•SCF₃) to a substrate, such as an alkene or alkyne.[12][13] These reactions are often initiated by light or a radical initiator.
Mechanistic Pathways and Visualizations
The following diagrams illustrate the fundamental mechanistic pathways for trifluoromethylthiolation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 11. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethylthiolation Reactions
Welcome to the technical support center for trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in trifluoromethylthiolation reactions?
A1: Byproduct formation can arise from several factors, including the reactivity of the substrate, the choice of trifluoromethylthiolating reagent, reaction conditions, and the presence of impurities. Common issues include:
-
Hydrolysis: Moisture-sensitive reagents can decompose in the presence of water, leading to inactive species and byproducts. For example, N-(trifluoromethylthio)saccharin can hydrolyze to form saccharin.[1]
-
Over-reaction: Highly activated substrates may undergo multiple trifluoromethylthiolations, resulting in di- or tri-substituted products.[2]
-
Side reactions of the reagent: The reagent itself can undergo alternative reaction pathways. For instance, radical reactions can sometimes lead to the formation of bis(trifluoromethyl)disulfide (CF₃SSCF₃) or chlorinated byproducts.[1]
-
Homocoupling: In metal-catalyzed reactions, such as those involving boronic acids, homocoupling of the starting material can be a significant side reaction.[3][4]
-
Reaction with the solvent or additives: The solvent or other components in the reaction mixture can sometimes react to form undesired products.
Q2: How can I minimize the formation of di- and poly-trifluoromethylthiolated products?
A2: To favor mono-substitution, especially with highly reactive substrates, consider the following strategies:[2]
-
Control Stoichiometry: Carefully control the stoichiometry of the trifluoromethylthiolating reagent. Using a slight excess or a 1:1 ratio of the substrate to the reagent is a good starting point.
-
Lower the Reaction Temperature: Reducing the temperature can often increase the selectivity for the mono-substituted product.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired product is the major component.
-
Choose a Less Reactive Reagent: If possible, select a trifluoromethylthiolating reagent with lower reactivity to gain better control over the reaction.
Q3: My reaction is not going to completion, and I see a lot of my starting material being converted back to its protonated (des-SCF₃) form. What is causing this?
A3: The formation of the protonated starting material is a strong indication of the presence of a proton source, most commonly water, in your reaction mixture.[5] To mitigate this, ensure that:
-
All solvents are rigorously dried using appropriate methods.
-
Reagents are stored under anhydrous conditions and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Glassware is thoroughly dried before use.
Q4: What are the common byproducts in radical trifluoromethylthiolation reactions?
A4: Radical trifluoromethylthiolation can sometimes lead to a complex mixture of products. Common byproducts include:
-
Bis(trifluoromethyl)disulfide (CF₃SSCF₃): This can form from the dimerization of the trifluoromethylthio radical.[1]
-
Chlorinated byproducts: If a chlorine-containing reagent or solvent is used, chlorinated side products can be formed.[1]
-
Regioisomers: In the case of unsymmetrical alkenes, the addition of the trifluoromethylthio radical can occur at different positions, leading to a mixture of regioisomers.[1]
Troubleshooting Guides
Issue 1: Formation of Saccharin as a Major Byproduct in Reactions Using N-(Trifluoromethylthio)saccharin
Problem: Significant formation of saccharin is observed, leading to low yields of the desired trifluoromethylthiolated product.
Cause: This is typically due to the hydrolysis of the N-(trifluoromethylthio)saccharin reagent by water present in the reaction mixture.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Reagent Storage: Store N-(trifluoromethylthio)saccharin in a desiccator or a glovebox to protect it from moisture.
Quantitative Data on Byproduct Formation:
| Reagent | Substrate | Desired Product Yield (%) | Saccharin Byproduct Yield (%) | Conditions | Reference |
| N-(Trifluoromethylthio)saccharin | Indole | 96 | Not Reported | TFE, rt, 1h | [6] |
| N-(Trifluoromethylthio)saccharin | 5-Fluoroindole | 95 | Not Reported | TFE, rt, 1h | [6] |
Note: While specific yields for the saccharin byproduct are often not reported, its presence is a clear indicator of hydrolysis.
Issue 2: Byproduct Formation in Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
Problem: Low yields of the desired aryl-CF₃ product with the formation of multiple byproducts.
Cause: Copper-catalyzed reactions with aryl boronic acids can be prone to several side reactions, including protodeboronation, oxidation of the boronic acid, and homocoupling.
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base can significantly impact the reaction outcome. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and their stoichiometry.
-
Ligand Selection: The use of a suitable ligand can stabilize the copper catalyst and suppress side reactions.
-
Control Reaction Temperature: Carefully control the reaction temperature, as higher temperatures can promote byproduct formation.
-
Inert Atmosphere: These reactions are often sensitive to oxygen, which can promote oxidative side reactions. Ensure a scrupulously inert atmosphere.
Quantitative Data on Byproduct Formation:
| Substrate | Desired Product (PhCF₃) Yield (%) | PhI Byproduct Yield (%) | Phenol Byproduct Yield (%) | Diphenyl Ether Byproduct Yield (%) | Biphenyl Byproduct Yield (%) | Conditions | Reference |
| Phenylboronic acid | 37 | 43 | 5 | 11 | 2 | Cu(OTf)₂·C₆H₆, phen, K₃PO₄, Me₃SiCF₃, Ag₂O, DMF, 60 °C, 24 h | [7] |
Issue 3: Formation of Multiple Products in Radical Trifluoromethylthiolation of Alkenes
Problem: A complex mixture of products is obtained, including regioisomers and other byproducts.
Cause: The trifluoromethylthio radical can add to the alkene in different orientations, and subsequent radical reactions can lead to various termination products.
Troubleshooting Steps:
-
Control Radical Concentration: Adjust the rate of radical initiation (e.g., by varying the initiator concentration or light intensity in photochemical reactions) to minimize side reactions.
-
Use a Radical Trap: In some cases, the addition of a specific radical trap can selectively intercept undesired radical intermediates.
-
Optimize Solvent: The polarity of the solvent can influence the stability of radical intermediates and the selectivity of the reaction.
Quantitative Data on Byproduct Distribution:
| Substrate | Major Product(s) | Minor Byproduct(s) | Conditions | Reference |
| Hexafluoropropylene | Two regioisomeric addition products | Bis(trifluoromethyl)disulfide and two other minor products | CF₃SCl, UV irradiation | [1] |
Experimental Protocols
Protocol 1: Promoter-Free Trifluoromethylthiolation of Indoles in 2,2,2-Trifluoroethanol (TFE)
This protocol is effective for the high-yield synthesis of 3-(trifluoromethylthio)indoles with minimal byproduct formation.[6]
Materials:
-
Indole (or substituted indole)
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the indole (1.0 mmol) and N-(trifluoromethylthio)saccharin (1.1 mmol).
-
Add TFE (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(trifluoromethylthio)indole.
Protocol 2: Minimizing Homocoupling in Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids
This protocol provides a general procedure for the copper-catalyzed trifluoromethylthiolation of aryl boronic acids, with strategies to minimize the formation of homocoupling byproducts.[3][4]
Materials:
-
Aryl boronic acid
-
Electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide)
-
Copper(I) catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl boronic acid (1.0 mmol), the electrophilic trifluoromethylthiolating reagent (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathway Diagrams
The following diagrams illustrate the general mechanistic pathways for different types of trifluoromethylthiolation reactions and potential routes to byproduct formation.
Caption: Electrophilic Trifluoromethylthiolation and Common Byproduct Pathways.
Caption: Nucleophilic Trifluoromethylthiolation and Homocoupling Byproduct Pathway.
Caption: Radical Trifluoromethylthiolation and Dimerization Byproduct Pathway.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
"1-Fluoro-4-(trifluoromethylthio)benzene" vs other trifluoromethylthiolating agents
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a critical tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique properties of the SCF3 group, including its high lipophilicity and strong electron-withdrawing nature, can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an objective comparison of the primary classes of trifluoromethylthiolating agents, supported by experimental data and detailed protocols, to aid in the rational selection of the most suitable reagent for a given synthetic challenge.
While a specific molecule, "1-Fluoro-4-(trifluoromethylthio)benzene," was initially considered as a potential trifluoromethylthiolating agent, a thorough review of the scientific literature indicates that this compound is consistently reported as a product of trifluoromethylthiolation reactions, rather than a reagent itself. Therefore, this guide will focus on the established classes of reagents used to synthesize aryl trifluoromethyl thioethers like this compound.
Classification of Trifluoromethylthiolating Agents
Trifluoromethylthiolating agents can be broadly categorized into three main classes based on their reactive nature: electrophilic, nucleophilic, and radical. The choice of reagent class is dictated by the nature of the substrate and the desired bond formation strategy.
Caption: Main classes of trifluoromethylthiolating agents.
Electrophilic Trifluoromethylthiolating Agents
Electrophilic trifluoromethylthiolating agents are arguably the most widely used class due to their bench-top stability and broad applicability, particularly for the functionalization of electron-rich substrates. These reagents formally deliver an electrophilic "SCF3+" equivalent.
Key Advantages:
-
Generally stable, solid reagents that are easy to handle.
-
Effective for a wide range of electron-rich aromatic and heteroaromatic substrates.
-
Reactions often proceed under mild conditions.
Key Limitations:
-
May require activation by a Lewis or Brønsted acid for less reactive substrates.
-
Can be less effective for electron-deficient arenes.
Comparison of Common Electrophilic Reagents
| Reagent Name | Structure | Key Features |
| N-(Trifluoromethylthio)saccharin |
| Highly reactive and versatile, often used for the trifluoromethylthiolation of indoles and other electron-rich heterocycles.[1][2] |
| N-Trifluoromethylthiodibenzenesulfonimide |
| More electrophilic than the saccharin derivative, enabling the functionalization of less reactive arenes without the need for a strong acid activator.[3] |
| Trifluoromethanesulfenates | R-O-SCF3 | A class of reagents with tunable reactivity based on the 'R' group. They are effective in transition-metal-catalyzed reactions.[3] |
Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Electron-Rich Arene
This protocol describes a general procedure for the trifluoromethylthiolation of an electron-rich arene, such as an indole, using N-(Trifluoromethylthio)saccharin, a widely used electrophilic reagent.
Caption: Experimental workflow for electrophilic trifluoromethylthiolation.
Detailed Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equivalent) and N-(Trifluoromethylthio)saccharin (1.1 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.1 M).
-
Catalyst Addition: Add the Lewis acid catalyst, for example, iron(III) chloride (FeCl3, 10 mol %).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated indole.
Nucleophilic Trifluoromethylthiolating Agents
Nucleophilic trifluoromethylthiolating agents formally deliver a nucleophilic "SCF3-" equivalent and are primarily used for the trifluoromethylthiolation of aryl halides and other electrophilic substrates, often through transition-metal-catalyzed cross-coupling reactions.
Key Advantages:
-
Effective for the functionalization of electron-deficient and sterically hindered aryl halides.
-
Complementary reactivity to electrophilic reagents.
Key Limitations:
-
Often require a transition metal catalyst (e.g., copper or palladium).
-
Reagents can be sensitive to air and moisture.
Comparison of Common Nucleophilic Reagents
| Reagent Name | Structure/Formula | Key Features |
| Silver(I) trifluoromethanethiolate | AgSCF3 | A commonly used, commercially available solid reagent for copper- and nickel-catalyzed trifluoromethylthiolation of aryl halides.[4] |
| Copper(I) trifluoromethanethiolate | CuSCF3 | Another widely used solid reagent, particularly in copper-catalyzed cross-coupling reactions. |
| (Trifluoromethyl)trimethylsilane / Ruppert-Prakash Reagent | TMSCF3 | In the presence of a fluoride source, TMSCF3 can generate a nucleophilic SCF3 equivalent for the synthesis of aryl trifluoromethyl thioethers from sodium arylsulfinates.[5][6] |
Experimental Protocol: Nucleophilic Trifluoromethylthiolation of an Aryl Halide
This protocol outlines a general procedure for the copper-catalyzed nucleophilic trifluoromethylthiolation of an aryl iodide using AgSCF3.
Caption: Experimental workflow for nucleophilic trifluoromethylthiolation.
Detailed Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 equivalent), silver(I) trifluoromethanethiolate (AgSCF3, 1.5 equivalents), and copper(I) iodide (CuI, 1.2 equivalents) to a dry Schlenk tube or sealed vial.
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF).
-
Reaction: Seal the reaction vessel and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl thioether.
Radical Trifluoromethylthiolating Agents
Radical trifluoromethylthiolation involves the generation of a trifluoromethylthio radical (SCF3•) which can then react with a suitable substrate. This approach is particularly useful for the functionalization of alkenes and in certain C-H functionalization reactions.
Key Advantages:
-
Offers a distinct reaction pathway, enabling transformations not accessible through electrophilic or nucleophilic methods.
-
Can be initiated by photoredox catalysis under mild conditions.
Key Limitations:
-
Can sometimes suffer from a lack of regioselectivity.
-
The generation of the radical species may require specific initiators or catalysts.
Common Sources of Trifluoromethylthio Radicals
| Precursor | Method of Radical Generation | Key Features |
| Electrophilic Reagents (e.g., N-trifluoromethylthiosaccharin) | Photoredox or transition-metal catalysis | Many stable electrophilic reagents can also serve as radical precursors under the appropriate conditions.[7] |
| Trifluoromethanesulfonyl Chloride (CF3SO2Cl) | In the presence of a reductant | Can serve as a source of the SCF3 radical for reactions with alkenes and alkynes. |
| Silver(I) trifluoromethanethiolate (AgSCF3) | Photoredox catalysis | Can be used to generate the SCF3 radical for cyclization-trifluoromethylthiolation cascade reactions. |
Conclusion
The field of trifluoromethylthiolation has evolved significantly, providing chemists with a diverse toolbox of reagents to introduce the valuable SCF3 moiety into a wide array of organic molecules. While "this compound" is a product of these reactions, the electrophilic, nucleophilic, and radical reagents discussed in this guide represent the state-of-the-art for its synthesis and the synthesis of other important trifluoromethylthiolated compounds. The choice of reagent and methodology is crucial and should be based on the specific substrate, desired transformation, and compatibility with other functional groups present in the molecule. The provided experimental protocols offer a starting point for the practical application of these powerful synthetic tools in research and development.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Ligandless Nickel-Catalyzed Ortho-Selective Directed Trifluoromethylthiolation of Aryl Chlorides and Bromides Using AgSCF3 - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.de [thieme-connect.de]
A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a critical tool for optimizing the properties of drug candidates. This functional group can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability. The development of electrophilic trifluoromethylthiolating reagents has evolved from handling hazardous gases to utilizing stable, solid reagents, broadening their accessibility and application in complex molecule synthesis.
This guide provides an objective comparison of key electrophilic trifluoromethylthiolating reagents, with a focus on their performance, supported by experimental data. Detailed methodologies for representative reactions are also included to facilitate practical application in the laboratory.
Overview of Key Electrophilic SCF3 Reagents
A variety of electrophilic trifluoromethylthiolating reagents have been developed, each with a unique profile regarding reactivity, stability, and the scope of substrates they can effectively modify. This comparison focuses on some of the most prominent and widely used reagents. The selection of an appropriate reagent is crucial and depends on the specific substrate and desired reaction pathway, which can be electrophilic, nucleophilic, or radical in nature.[1]
Historically, early methods for introducing the SCF3 moiety involved volatile and toxic gases like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[2] These reagents, while capable of undergoing radical reactions, posed significant safety risks, which spurred the development of safer, solid, and more user-friendly alternatives.[2]
Performance Comparison at a Glance
The choice of a trifluoromethylthiolating agent is dictated by the substrate's reactivity and the desired reaction conditions. Below is a summary of the key characteristics of three prominent electrophilic reagents.
| Feature | N-(Trifluoromethylthio)saccharin | N-Trifluoromethylthiodibenzenesulfonimide | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic | Electrophilic | Electrophilic, Nucleophilic, and Radical Precursor |
| Reactivity | High | Very High (more electrophilic than saccharin derivative)[1][3] | Highly versatile, with tunable reactivity |
| Stability | Shelf-stable solid[1] | Shelf-stable solid[1] | Thermally stable liquid[1] |
| Key Advantages | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles.[1] | Superior reactivity for less reactive substrates, often without needing an activator.[1] | Can generate SCF3 cations, anions, or radicals depending on the reaction conditions; high atom economy.[1] |
Key Reagents and Their Characteristics
N-(Trifluoromethylthio)saccharin
Developed as a shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagent, N-(Trifluoromethylthio)saccharin has proven to be versatile.[4][5] It is more reactive than many other reported electrophilic trifluoromethylthiolating reagents and reacts with a variety of nucleophiles such as alcohols, amines, thiols, β-ketoesters, aldehydes, ketones, electron-rich arenes, and alkynes under mild conditions.[5] Its ease of preparation from readily available and low-cost saccharin contributes to its attractiveness for broad applications.[5] The replacement of a carbonyl group in N-trifluoromethylthiophthalimide with a sulfonyl group makes N-trifluoromethylthiosaccharin significantly more electrophilic.[3]
N-Trifluoromethylthiodibenzenesulfonimide
Building on the design of N-(Trifluoromethylthio)saccharin, the replacement of both carbonyl groups with two sulfonyl groups led to the development of N-trifluoromethylthiodibenzenesulfonimide.[3] This modification further increases the electrophilicity, making it one of the most powerful electrophilic trifluoromethylthiolating reagents currently available.[3] Its reactivity is substantially higher than that of N-trifluoromethylthiosaccharin, enabling the trifluoromethylthiolation of less reactive substrates.[3]
Hypervalent Iodine Reagents
Hypervalent iodine compounds, often referred to as Togni's reagents, are another important class of electrophilic trifluoromethylating and, by extension, trifluoromethylthiolating agents.[6][7] These reagents are generally stable crystalline solids.[6] They can be activated by various additives and catalysts to tune their reactivity.[6]
Umemoto Reagents
Umemoto's reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are also powerful electrophilic trifluoromethylating agents.[7][8] These reagents have been developed with various substituents to fine-tune their electrophilicity.[9] A newer generation, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, has been shown to be more powerful and effective in trifluoromethylating a wide range of nucleophilic substrates.[8]
Experimental Data: Trifluoromethylthiolation of Indole
To provide a quantitative comparison, the following table summarizes the yield of 3-(trifluoromethylthio)indole obtained from the reaction of indole with different electrophilic trifluoromethylthiolating reagents under specified conditions.
| Reagent | Reaction Conditions | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | CH2Cl2, rt, 1 h | 95 | [5] |
| N-Trifluoromethylthiodibenzenesulfonimide | DCE, rt, 10 min | 98 | [3] |
| Trifluoromethanesulfenate I | CH2Cl2, rt, 1 h | 85 | [3] |
Experimental Protocols
General Procedure for the Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin
To a solution of indole (1.0 mmol) in dichloromethane (5 mL) is added N-(trifluoromethylthio)saccharin (1.1 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Trifluoromethylthiolation of Indole with N-Trifluoromethylthiodibenzenesulfonimide
To a solution of indole (1.0 mmol) in 1,2-dichloroethane (5 mL) is added N-trifluoromethylthiodibenzenesulfonimide (1.05 mmol). The reaction mixture is stirred at room temperature for 10 minutes. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Logical Relationships and Workflows
The selection of a suitable electrophilic trifluoromethylthiolating reagent is a critical step in the synthesis of trifluoromethylthiolated compounds. The following diagram illustrates the decision-making process based on substrate reactivity and desired reaction conditions.
Caption: Decision workflow for selecting an electrophilic trifluoromethylthiolating reagent.
The following diagram illustrates a general experimental workflow for a typical trifluoromethylthiolation reaction.
Caption: General experimental workflow for trifluoromethylthiolation.
Conclusion
The field of electrophilic trifluoromethylthiolation has seen remarkable progress, providing chemists with a diverse toolbox of reagents. While N-(Trifluoromethylthio)saccharin remains a robust and versatile option for many applications, newer reagents like N-trifluoromethylthiodibenzenesulfonimide offer enhanced reactivity for challenging substrates. The choice of reagent should be carefully considered based on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and safety considerations. This guide serves as a starting point for researchers to navigate the landscape of available reagents and select the most appropriate tool for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
A Comparative Guide to Trifluoromethylthiolating Reagents: 1-Fluoro-4-(trifluoromethylthio)benzene vs. N-(trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a well-established strategy for enhancing lipophilicity, metabolic stability, and overall biological activity. The choice of a suitable trifluoromethylthiolating reagent is paramount for the successful synthesis of these valuable compounds. This guide provides a detailed comparison of two potential trifluoromethylthiolating agents: the commercially available but sparsely documented "1-Fluoro-4-(trifluoromethylthio)benzene" and the extensively studied "N-(trifluoromethylthio)saccharin".
Executive Summary
Extensive literature review reveals a significant disparity in the documented utility of these two reagents. N-(trifluoromethylthio)saccharin is a well-established, highly reactive, and versatile electrophilic trifluoromethylthiolating reagent with a broad substrate scope and a wealth of supporting experimental data.[1][2] In stark contrast, This compound is not a commonly employed reagent for trifluoromethylthiolation in the published scientific literature. While commercially available, its reactivity and efficacy in this context are not documented, precluding a direct, data-driven comparison of its performance.
This guide will therefore focus on the established reactivity and experimental protocols for N-(trifluoromethylthio)saccharin, while noting the current lack of available information for this compound as a trifluoromethylthiolating agent.
N-(trifluoromethylthio)saccharin: A Proven Reagent
N-(Trifluoromethylthio)saccharin is a shelf-stable, crystalline solid that has emerged as a powerful and highly reactive electrophilic source of the SCF₃ group.[1][3] It is known to react with a wide array of nucleophiles under mild conditions to afford the corresponding trifluoromethylthiolated products in good to excellent yields.[1][2]
Reactivity Profile
N-(Trifluoromethylthio)saccharin has demonstrated high reactivity towards a diverse range of nucleophiles, including:
-
Heterocycles: Electron-rich heterocycles such as indoles and pyrroles are readily trifluoromethylthiolated.[4]
-
Arenes: Electron-rich aromatic compounds undergo efficient trifluoromethylthiolation, often with the aid of a Lewis acid catalyst.[5][6][7]
-
Alcohols, Amines, and Thiols: These common nucleophiles react readily to form the corresponding SCF₃-substituted products.[1][2]
-
β-Ketoesters and other Carbon Nucleophiles: Carbanions derived from active methylene compounds are effectively trifluoromethylthiolated.[1][2]
Quantitative Reactivity Data
The following tables summarize the performance of N-(trifluoromethylthio)saccharin in the trifluoromethylthiolation of various substrates, compiled from the scientific literature.
Table 1: Trifluoromethylthiolation of Indole Derivatives with N-(trifluoromethylthio)saccharin
| Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |
| Indole | 3-(Trifluoromethylthio)indole | TFE, rt | 96 | [4] |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | TFE, rt | 95 | [4] |
| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | TMSCl, DCM, rt, 16h | Not specified | [8] |
| 2-Methylindole | 2-Methyl-3-(trifluoromethylthio)indole | FeCl₃/AgSbF₆, DCE, 100°C, 16h | 85 | [5] |
Table 2: Trifluoromethylthiolation of Other Nucleophiles with N-(trifluoromethylthio)saccharin
| Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethylthio)benzene | FeCl₃/Diphenyl selenide, rt, 1h | 93 | [6][7] |
| Aniline | 4-(Trifluoromethylthio)aniline | FeCl₃/Diphenyl selenide, rt | Not specified | Not specified |
| Phenol | 4-(Trifluoromethylthio)phenol | FeCl₃/Diphenyl selenide, rt, 3h | 79 | [7] |
| 2-Naphthol | 1-(Trifluoromethylthio)-2-naphthol | FeCl₃/Diphenyl selenide, rt, 0.5h | 91 | [7] |
| Ethyl acetoacetate | Ethyl 2-(trifluoromethylthio)acetoacetate | Not specified | High | [1][2] |
Experimental Protocols
Synthesis of N-(trifluoromethylthio)saccharin
The synthesis of N-(trifluoromethylthio)saccharin is a two-step process starting from saccharin.[1][3]
Step 1: Synthesis of N-Chlorosaccharin
To a suspension of saccharin (18.0 g, 98.3 mmol) in methanol (350 mL) is added tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion at room temperature. The mixture is stirred for 5 minutes, during which a white precipitate forms. The solid is collected by vacuum filtration, washed with petroleum ether, and dried under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).[3]
Step 2: Synthesis of N-(trifluoromethylthio)saccharin
A mixture of N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 28.7 mmol) in acetonitrile (65 mL) is stirred vigorously under a nitrogen atmosphere at room temperature for 30 minutes. The reaction mixture is then filtered through Celite, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, filtered again through Celite, and the solvent is evaporated to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%).[3]
General Procedure for Electrophilic Trifluoromethylthiolation of Arenes
To a solution of the arene (0.2 mmol) and N-(trifluoromethylthio)saccharin (0.21 mmol) in DCE (2 mL) in a pressure tube are added FeCl₃ (10 mol%) and AgSbF₆ (30 mol%). The mixture is heated at 100°C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to give the desired product.[5]
Visualizing Reaction Pathways
The following diagrams illustrate the synthesis of N-(trifluoromethylthio)saccharin and its general application in electrophilic trifluoromethylthiolation.
Caption: Synthetic pathway for N-(trifluoromethylthio)saccharin.
Caption: General electrophilic trifluoromethylthiolation reaction.
This compound: An Undocumented Alternative
A thorough search of the scientific literature and chemical databases reveals a significant lack of information regarding the use of this compound as a trifluoromethylthiolating agent. While this compound is commercially available from various suppliers, no experimental data, reaction protocols, or comparative studies on its reactivity in this context could be found.
Theoretically, the C-S bond in this compound could potentially be cleaved to deliver a trifluoromethylthio group. However, without experimental validation, its efficacy, substrate scope, and reaction conditions remain unknown. Researchers considering this reagent should be prepared to undertake significant exploratory work to determine its viability.
Conclusion
For researchers seeking a reliable and well-characterized reagent for electrophilic trifluoromethylthiolation, N-(trifluoromethylthio)saccharin stands out as the superior choice based on the wealth of available scientific literature. Its high reactivity, broad substrate scope, and well-documented experimental protocols make it a versatile tool for the synthesis of trifluoromethylthiolated compounds.
The utility of This compound as a trifluoromethylthiolating agent is currently unsubstantiated in the scientific literature. While it may hold potential, its use would require extensive investigation to establish its reactivity profile and synthetic utility. Until such data becomes available, N-(trifluoromethylthio)saccharin remains the more prudent and evidence-based choice for drug development and chemical research professionals.
References
A Head-to-Head Comparison of Trifluoromethylthiolating Agents for Researchers and Drug Development Professionals
The strategic introduction of the trifluoromethylthio (SCF₃) group is a cornerstone of modern medicinal chemistry and drug development. Its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides an objective, data-driven comparison of leading trifluoromethylthiolating agents, offering researchers the insights needed to select the optimal reagent for their specific synthetic challenges.
Performance Comparison of Electrophilic Trifluoromethylthiolating Agents
The development of shelf-stable, electrophilic trifluoromethylthiolating reagents has revolutionized the accessibility of the SCF₃ motif.[1] These reagents offer a direct and often milder alternative to earlier methods that relied on hazardous gases like CF₃SCl.[2] Below is a comparative overview of some of the most prominent electrophilic agents.
| Feature | N-(Trifluoromethylthio)saccharin | N-Trifluoromethylthiodibenzenesulfonimide | Trifluoromethanesulfenates | Trifluoromethyl Sulfoxides | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic | Electrophilic | Electrophilic | Electrophilic (via in situ activation) | Electrophilic, Nucleophilic, and Radical Precursor |
| Reactivity | High | Very High (more electrophilic than saccharin derivative)[3][4] | High | Tunable | Highly versatile, tunable reactivity[3] |
| Stability | Shelf-stable solid[3] | Shelf-stable solid[3] | Generally stable, some are liquids | Bench-stable solids | Thermally stable liquid[3] |
| Key Advantages | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles.[3] | Superior reactivity for less reactive substrates without the need for an activator.[3][4] | Effective for a wide range of nucleophiles under mild conditions.[5] | Metal-free C-H trifluoromethylthiolation of (hetero)arenes.[6] | High atom economy; can generate SCF₃ cations, anions, or radicals depending on conditions.[3] |
| Typical Substrates | Indoles, pyrroles, β-ketoesters, amines, alcohols, thiols.[1][7] | Electron-rich arenes, activated heteroarenes, styrenes.[4] | Grignard reagents, arylboronic acids, alkynes, indoles.[5] | (Hetero)arenes, including drug molecules and natural products.[6] | Electron-rich aromatics, aryl iodides, alkenes. |
Experimental Data: Trifluoromethylthiolation of Indoles
To provide a direct performance comparison, the following table summarizes the yield of 3-(trifluoromethylthio)indole obtained using different electrophilic trifluoromethylthiolating agents under optimized, promoter-free conditions where available.
| Reagent | Reaction Conditions | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | TFE, room temperature | 96 | [7] |
| Trifluoromethyl Sulfoxide (1a) | 1. Tf₂O, MeCN, 0 °C, 1 h; 2. Et₂NH | 70 | [1][8] |
| Trifluoromethanesulfonyl chloride/PPh₃ | CH₂Cl₂, rt, 12h | 85 | [9] |
| Trifluoromethylsulfonyl pyridinium salt (TFSP) | (EtO)₂P(O)H, NaCl, DCE, 80 °C, 12 h | 82 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key trifluoromethylthiolation reactions.
Protocol 1: Promoter-Free Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a solution of indole (1.0 equiv) in 2,2,2-trifluoroethanol, add N-(trifluoromethylthio)saccharin (1.2 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 3-(trifluoromethylthio)indole.[7]
Protocol 2: Metal-Free C-H Trifluoromethylthiolation of Indole using a Trifluoromethyl Sulfoxide
Materials:
-
Indole (1.5 equiv)
-
Trifluoromethyl sulfoxide 1a (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
Acetonitrile (MeCN)
-
Diethylamine (Et₂NH) (2.5 equiv)
Procedure:
-
To a solution of trifluoromethyl sulfoxide 1a in acetonitrile at 0 °C, add indole followed by triflic anhydride.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add diethylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature.
-
Upon completion, quench the reaction and purify the product by column chromatography.[8]
Protocol 3: Photoredox-Mediated Trifluoromethylthiolation of Aryl Iodides
Materials:
-
Aryl iodide (1.0 equiv)
-
N-Trifluoromethylthiodibenzenesulfonimide (1.5 equiv)
-
NiCl₂·glyme (0.1 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))PF₆ (0.01 equiv)
-
Anhydrous DMA
Procedure:
-
In a nitrogen-filled glovebox, combine the aryl iodide, N-trifluoromethylthiodibenzenesulfonimide, NiCl₂·glyme, dtbbpy, and the iridium photocatalyst in a reaction vial.
-
Add anhydrous DMA and seal the vial.
-
Irradiate the reaction mixture with a blue LED light source while stirring at room temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, work up the reaction and purify the product by column chromatography.[2]
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows for electrophilic and photoredox-catalyzed trifluoromethylthiolation reactions.
Caption: Workflow for Electrophilic Trifluoromethylthiolation.
Caption: Photoredox-Mediated Trifluoromethylthiolation Cycle.
Conclusion
The selection of a trifluoromethylthiolating agent is a critical decision in the design of synthetic routes for novel drug candidates and agrochemicals. For electron-rich systems, N-(trifluoromethylthio)saccharin remains a robust and high-yielding option. For less reactive substrates, the superior electrophilicity of N-trifluoromethylthiodibenzenesulfonimide may be advantageous. Trifluoromethyl sulfoxides offer a unique metal-free pathway for C-H functionalization. The versatility of reagents like TTST, capable of participating in multiple reaction manifolds, provides a powerful tool for complex molecule synthesis. Furthermore, the advent of photoredox catalysis has opened new avenues for trifluoromethylthiolation under mild conditions. By carefully considering the substrate scope, reactivity, and experimental requirements outlined in this guide, researchers can confidently choose the most effective reagent to advance their scientific goals.
References
- 1. Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Comparative Analysis of Biologically Active Compounds Derived from Fluorinated Benzene Scaffolds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds synthesized from fluorinated benzene building blocks, with a focus on the potent and selective PERK inhibitor, GSK2606414. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl and trifluoromethylthio groups, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. These modifications can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to therapeutic targets. This guide delves into the validation of the biological activity of compounds derived from such fluorinated scaffolds, using the highly specific Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) inhibitor, GSK2606414, as a primary example. While not directly synthesized from "1-Fluoro-4-(trifluoromethylthio)benzene," GSK2606414 contains a trifluoromethylphenyl group, making it a highly relevant case study.
Comparative Analysis of PERK Inhibitors
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a critical component of the Unfolded Protein Response (UPR), a cellular stress response pathway. In the context of cancer, PERK signaling can promote tumor cell survival and adaptation to the harsh tumor microenvironment.[1][2] Therefore, inhibitors of PERK are of significant interest as potential anticancer agents.
Here, we compare the biological activity of GSK2606414 with another PERK inhibitor, AMG PERK 44, which also features a substituted aromatic ring system.
| Compound | Target | IC50 (nM) | Cell-Based Activity | Key Structural Features |
| GSK2606414 | PERK | 0.4[3] | Inhibits thapsigargin-induced PERK phosphorylation in A549 lung carcinoma cells. Attenuates tumor growth in mice.[4][5] | 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core with a 1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl substituent.[4][6] |
| AMG PERK 44 | PERK | 1 | Potent inhibition of PERK in cellular assays. | Specific structural details and further in vivo data are less publicly available compared to GSK2606414. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activity. Below are protocols for key experiments relevant to the characterization of PERK inhibitors.
In Vitro Kinase Assay for PERK Inhibition
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PERK.
Materials:
-
Recombinant human PERK (catalytic domain)
-
eIF2α (substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20)[7]
-
Test compounds (e.g., GSK2606414) dissolved in DMSO
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing PERK enzyme, eIF2α substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[8]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and quantify the radiolabeled (phosphorylated) eIF2α using an imager.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action of a compound requires visualizing its place within cellular signaling pathways and the workflow of its evaluation.
The diagram above illustrates the activation of the PERK branch of the Unfolded Protein Response (UPR) under conditions of endoplasmic reticulum (ER) stress. Activated PERK phosphorylates eIF2α, leading to the translation of ATF4, which can promote both cell survival and, under prolonged stress, apoptosis via CHOP.[1][12] PERK also activates Nrf2, leading to an antioxidant response.[2] GSK2606414 acts as a potent inhibitor of PERK, thereby blocking these downstream signaling events.
This workflow outlines the typical progression for validating the biological activity of a potential PERK inhibitor. It begins with the synthesis of the compound, followed by a series of in vitro assays to determine its direct inhibitory potency, its effect on cell viability, and its ability to engage the target within a cellular context. Promising compounds then advance to in vivo studies, typically using tumor xenograft models in mice, to assess their efficacy in reducing tumor growth and to evaluate any potential toxicity.
References
- 1. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. GSK2606414 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. PERK-Olating Through Cancer: A Brew of Cellular Decisions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 1-Fluoro-4-(trifluoromethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1-Fluoro-4-(trifluoromethylthio)benzene, a compound of interest due to its unique electronic and lipophilic properties conferred by the fluorine and trifluoromethylthio substituents, requires a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides a comparative overview of key analytical techniques, supported by representative data and detailed experimental protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Spectroscopic and Chromatographic Techniques: A Comparative Analysis
The structural elucidation and purity assessment of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Performance Characteristics | Typical Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||
| ¹H NMR | Elucidates the proton environment, including chemical shift, multiplicity, and coupling constants of aromatic protons. | High resolution, quantitative. | Structural confirmation, purity assessment. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Good resolution, requires more sample than ¹H NMR. | Structural elucidation, identification of isomers. |
| ¹⁹F NMR | Directly probes the fluorine atoms, providing distinct signals for the -CF₃ group and the aromatic fluorine. | High sensitivity for fluorine, excellent for identifying fluorinated compounds. | Confirmation of fluorination, purity analysis. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. | High sensitivity, provides molecular weight and fragmentation patterns. | Molecular weight determination, structural elucidation through fragmentation analysis. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution for volatile and thermally stable compounds, quantitative. | Purity assessment, separation of isomers and impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary and mobile phase. | Versatile for a wide range of compounds, quantitative. | Purity determination, preparative separation. |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Fast, non-destructive. | Functional group identification (e.g., C-F, C-S, aromatic C-H bonds). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard operating procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
Instrumentation and Data Acquisition (Example: 400 MHz Spectrometer):
-
¹H NMR: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR: Utilize a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-10 seconds), and a larger number of scans (1024 or more) are typically required.
-
¹⁹F NMR: Use a fluorine-specific probe or tune the instrument to the fluorine frequency. A spectral width of -200 to 0 ppm is common for organofluorine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
ATR: Apply a small amount of the sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analysis and the relationship between different analytical techniques in the characterization of this compound.
Caption: General workflow for the characterization of a chemical entity.
Caption: Relationship between analytical techniques and the information they provide.
A Comparative Guide to Investigating the Mechanism of Action of 1-Fluoro-4-(trifluoromethylthio)benzene
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the current landscape of research into the mechanism of action of 1-Fluoro-4-(trifluoromethylthio)benzene. Initial literature and database searches reveal a significant gap in published studies detailing the specific biological activities of this compound. However, based on structural similarities to known bioactive molecules, a potential mechanism of action can be hypothesized and tested.
A structurally related compound, 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB), has been identified as a potent inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in the metabolic pathway of cancer cells and is a validated target for therapeutic intervention.[1] This guide, therefore, proposes a comparative framework to investigate whether this compound also functions as an LDHA inhibitor.
We will compare the known characteristics of PSTMB and other well-documented LDHA inhibitors and provide detailed experimental protocols to facilitate the investigation of this compound's potential as a novel therapeutic agent.
Comparative Analysis of Known LDHA Inhibitors
To provide a benchmark for potential findings on this compound, the following table summarizes the properties of known LDHA inhibitors.
| Compound Name | Structure | Target(s) | IC₅₀ | Reported Biological Effects |
| 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) | Selenobenzene derivative | LDHA | 145.2 nM | Inhibits tumor cell growth, reduces lactate production, and induces mitochondria-mediated apoptosis. |
| FX11 | Naphthalene-1-carboxylic acid derivative | LDHA | <10 µM | Inhibits glycolysis, induces oxidative stress, and leads to tumor regression in xenograft models. |
| Galloflavin | N/A | LDHA | ~10 µM | Inhibits cell growth in various cancer cell lines and can enhance the efficacy of radiation therapy.[2] |
| GSK2837808A | Quinoline 3-sulfonamide | LDHA, LDHB | 2.6 nM (hLDHA), 43 nM (hLDHB) | Selective inhibitor with demonstrated target engagement in cells.[1] |
| (R)-GNE-140 | N/A | LDHA, LDHB, LDHC | 3 nM (LDHA), 5 nM (LDHB) | Potent inhibitor of multiple LDH isoforms.[1][3] |
| Sodium Oxamate | N/A | LDHA | Millimolar range | Structural analog of pyruvate, acts as a competitive inhibitor. Induces G2/M cell cycle arrest and apoptosis.[1] |
Proposed Mechanism of Action: LDHA Inhibition
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This process relies on the enzyme Lactate Dehydrogenase A (LDHA) to convert pyruvate to lactate, which is crucial for regenerating NAD+ and sustaining high rates of glycolysis.[4][5] Inhibition of LDHA disrupts this metabolic cycle, leading to a decrease in lactate production, a buildup of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[4][6]
Below is a diagram illustrating the proposed signaling pathway affected by LDHA inhibition.
Caption: Proposed mechanism of LDHA inhibition in cancer cells.
Experimental Protocols
To investigate the hypothesis that this compound acts as an LDHA inhibitor, the following experimental workflow is proposed.
Caption: Proposed workflow for mechanism of action studies.
Lactate Dehydrogenase (LDH) Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of purified LDHA in the presence of the test compound.
Objective: To determine if this compound directly inhibits LDHA enzyme activity and to calculate its IC₅₀ value.
Materials:
-
Purified human LDHA enzyme
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate
-
Assay Buffer (e.g., 200 mM TRIS, pH 8)
-
Test compound: this compound
-
Positive control inhibitor (e.g., Sodium Oxamate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, pyruvate, and the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and varying concentrations of the test compound or controls.
-
Enzyme Addition: Add the purified LDHA enzyme to each well to initiate the reaction.
-
Initiation: Immediately add the pyruvate solution to start the enzymatic reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.[7]
-
Data Analysis: Calculate the initial reaction velocities for each compound concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This cell-based assay assesses the effect of the compound on the metabolic activity and viability of cancer cells.
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines known to be dependent on glycolysis (e.g., HT29 colon cancer cells).
Materials:
-
Cancer cell line (e.g., HT29)
-
Cell culture medium and supplements
-
Test compound: this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at 540-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm that this compound directly engages with LDHA inside intact cells.
Materials:
-
Cancer cell line expressing LDHA
-
Test compound: this compound
-
Lysis buffer
-
Antibodies specific for LDHA
-
Equipment for SDS-PAGE and Western blotting
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.[9]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes).[9][10]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[11]
-
Detection: Analyze the amount of soluble LDHA remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble LDHA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes LDHA.[12]
By following this structured approach, researchers can effectively evaluate the potential of this compound as an LDHA inhibitor and build a comprehensive understanding of its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tycmhoffman.com [tycmhoffman.com]
- 8. clyte.tech [clyte.tech]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. bio-protocol.org [bio-protocol.org]
A Comparative Guide to New Trifluoromethylthiolating Reagents
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethylthio (SCF3) group is a critical strategy for enhancing the pharmacokinetic and pharmacodynamic properties of molecules.[1] The significant lipophilicity and strong electron-withdrawing nature of the SCF3 group can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides an objective comparison of new-generation trifluoromethylthiolating reagents against established standards, supported by experimental data and detailed protocols to inform reagent selection.
Performance Benchmarking: A New Generation of Reagents
The landscape of trifluoromethylthiolation chemistry has evolved from challenging early methods to the development of stable, highly reactive, and versatile reagents.[2][4] While reagents like N-(Trifluoromethylthio)saccharin have been reliable standards, newer agents have emerged to address limitations such as reactivity with less activated substrates and the need for greater versatility.[3][5]
Here, we compare the established N-(Trifluoromethylthio)saccharin (Reagent S) with two prominent newer reagents: the highly electrophilic N-Trifluoromethylthiodibenzenesulfonimide (Reagent DSI) [6] and the exceptionally versatile S-Trifluoromethyl Trifluoromethanesulfonothioate (Reagent TTST) .[5]
Table 1: Key Characteristics of Trifluoromethylthiolating Reagents
| Feature | N-(Trifluoromethylthio)saccharin (Reagent S) | N-Trifluoromethylthiodibenzenesulfonimide (Reagent DSI) | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic[5] | Electrophilic (High Reactivity)[5][6] | Electrophilic, Nucleophilic, and Radical Precursor[5] |
| Physical Form | Shelf-stable solid[5] | Shelf-stable solid[5] | Thermally stable liquid[5] |
| Reactivity | High | Very High (more electrophilic than Reagent S)[5][6] | Highly versatile, with tunable reactivity[5] |
| Key Advantages | Readily accessible, broad scope for electron-rich arenes and various nucleophiles.[3][6] | Superior reactivity for less reactive substrates without needing an activator.[5][6] | Can generate SCF3 cations, anions, or radicals depending on conditions; high atom economy.[5] |
| Primary Limitations | May require activators for less reactive substrates.[3] | Primarily functions as an electrophilic source. | Requires specific conditions to control reaction pathway (electrophilic, radical, or nucleophilic). |
Table 2: Comparative Substrate Scope and Performance
| Substrate Class | N-(Trifluoromethylthio)saccharin (Reagent S) | N-Trifluoromethylthiodibenzenesulfonimide (Reagent DSI) | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Electron-Rich Arenes | Good to Excellent Yields | Excellent Yields | Good to Excellent Yields (Electrophilic pathway) |
| Unactivated/Electron-Poor Arenes | Low to Moderate Yields | Good to High Yields | Moderate to High Yields (Radical pathway) |
| Alkenes/Alkynes | Moderate Yields (Radical conditions) | N/A (Primarily electrophilic) | Good to Excellent Yields (Radical pathway) |
| Thiols, Amines, Alcohols | Good to Excellent Yields[3] | Excellent Yields[3] | Good to Excellent Yields (Electrophilic pathway) |
| Boronic Acids | Good Yields (with Cu catalyst)[3] | Good Yields (with Cu catalyst) | Good Yields (Electrophilic pathway) |
| 1,3-Dicarbonyls | Good to Excellent Yields | Excellent Yields | Good to Excellent Yields (Electrophilic pathway)[7] |
Experimental Protocols
The following are generalized methodologies for key trifluoromethylthiolation reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: Electrophilic Trifluoromethylthiolation of an Electron-Rich Arene
This protocol is suitable for reagents S and DSI.
-
To a stirred solution of the electron-rich arene (1.0 mmol, 1.0 equiv) in a dry solvent (e.g., CH2Cl2 or CH3CN, 5 mL) under an inert atmosphere (N2 or Ar), add the electrophilic trifluoromethylthiolating reagent (1.1 mmol, 1.1 equiv).
-
For less reactive substrates when using Reagent S, a Lewis or Brønsted acid catalyst may be required.[8] For the highly reactive Reagent DSI, no activator is typically needed.[5]
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylthiolated arene.
Protocol 2: Radical Hydro-Trifluoromethylthiolation of an Alkene
This protocol is suitable for Reagent TTST.
-
In a reaction vessel, combine the alkene (1.0 mmol, 1.0 equiv), Reagent TTST (1.2 mmol, 1.2 equiv), and a suitable photocatalyst (e.g., --INVALID-LINK--2) in a degassed solvent (e.g., DMF or CH3CN).
-
Add a hydrogen atom transfer (HAT) agent.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for completeness (typically 4-24 hours).
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing Workflows and Reagent Development
Diagrams can clarify complex experimental processes and the logical evolution of chemical tools.
Caption: A generalized workflow for trifluoromethylthiolation experiments.
The rational design of new reagents builds upon previous discoveries to overcome existing limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
Efficacy of 1-Fluoro-4-(trifluoromethylthio)benzene in Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic agents. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention due to its unique combination of high lipophilicity and strong electron-withdrawing character, which can enhance metabolic stability and cell membrane permeability. This guide provides a comparative analysis of the efficacy of 1-Fluoro-4-(trifluoromethylthio)benzene as a key starting material in the synthesis of pharmaceuticals, with a particular focus on the production of the anticancer drug Nilotinib.
Introduction to this compound in Synthesis
This compound is a versatile reagent for introducing the 4-(trifluoromethylthio)phenyl moiety into a target molecule. The presence of the fluorine atom activates the benzene ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of nitrogen, oxygen, or sulfur nucleophiles. A key transformation is the reaction with ammonia or its equivalents to produce 4-(trifluoromethylthio)aniline, a crucial intermediate in the synthesis of several pharmaceuticals.
Comparative Synthesis of Nilotinib Intermediate
Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). A key fragment of the Nilotinib molecule is derived from 3-amino-5-(trifluoromethyl)aniline or a related aniline derivative. Here, we compare a proposed synthetic route starting from this compound with an established industrial synthesis of a key Nilotinib intermediate.
Table 1: Comparison of Synthetic Routes to a Key Nilotinib Precursor
| Parameter | Route A: Via this compound | Route B: Established Industrial Synthesis |
| Starting Material | This compound | 3-Bromo-5-(trifluoromethyl)aniline |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) of fluoride with ammonia to form 4-(trifluoromethylthio)aniline, followed by nitration and reduction. | Palladium-catalyzed amination (Buchwald-Hartwig) to introduce the aniline moiety. |
| Number of Steps | 3 (Amination, Nitration, Reduction) | 1 (Direct amination) |
| Reagents & Conditions | 1. NH3, DMSO, high temperature/pressure; 2. HNO3/H2SO4; 3. Fe/HCl or H2/Pd-C | Pd catalyst, ligand, base (e.g., NaOtBu), solvent (e.g., toluene), heat |
| Reported Yield | Yields for the initial amination step can be variable and require optimization. Subsequent steps are generally high-yielding. | Generally high yields (>85%) are reported for the Buchwald-Hartwig amination step.[1] |
| Purity & Byproducts | Potential for di-substituted byproducts in the amination step. Nitration can lead to regioisomers that require separation. | Catalyst residues may need to be removed. Ligand choice is critical to minimize side reactions. |
| Scalability & Cost | Starting material is commercially available. High-pressure amination may pose scalability challenges. | Palladium catalysts and specialized ligands can be expensive, impacting overall cost on a large scale.[1] |
Experimental Protocols
Route A: Proposed Synthesis of 3-Amino-5-(trifluoromethylthio)aniline
-
Step 1: Synthesis of 4-(Trifluoromethylthio)aniline: this compound is subjected to nucleophilic aromatic substitution with a source of ammonia (e.g., aqueous ammonia, sodium amide) in a polar aprotic solvent like DMSO or NMP at elevated temperatures and pressures.
-
Step 2: Synthesis of 4-Nitro-3-(trifluoromethylthio)aniline: The resulting 4-(trifluoromethylthio)aniline is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position.
-
Step 3: Synthesis of 3-Amino-5-(trifluoromethylthio)aniline: The nitro group is then reduced to an amine using standard reduction methods, such as iron in acidic medium (e.g., HCl) or catalytic hydrogenation (H2, Pd/C).
Route B: Established Synthesis of 3-Amino-5-(trifluoromethyl)aniline (Buchwald-Hartwig Amination)
A mixture of 3-bromo-5-(trifluoromethyl)aniline, a suitable amine source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent (e.g., toluene) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Figure 1: Synthetic pathway to a Nilotinib precursor starting from this compound.
Figure 2: Established industrial synthesis of a key Nilotinib precursor via Buchwald-Hartwig amination.
Conclusion
The use of This compound offers a viable, albeit potentially longer, route to key aniline intermediates required for the synthesis of drugs like Nilotinib. The primary advantage lies in the early introduction of the trifluoromethylthio group, which can be beneficial if this specific moiety is desired in the final active pharmaceutical ingredient. However, when compared to more convergent strategies like the Buchwald-Hartwig amination, this route may involve more steps and potentially challenging reaction conditions (e.g., high-pressure amination).
The choice of synthetic route will ultimately depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and the specific expertise and equipment available to the research and development team. While the directness of the Buchwald-Hartwig approach is appealing for its efficiency, the pathway commencing with this compound provides an alternative that leverages classical aromatic chemistry and may be advantageous under certain economic or logistical constraints. Further process optimization would be necessary to fully evaluate the industrial viability of this route.
References
A Researcher's Guide to Trifluoromethylating Agents: A Comparative Analysis
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and materials science. This is due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. For researchers and drug development professionals, the selection of an appropriate trifluoromethylating agent is a critical decision that influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of the performance of common trifluoromethylating agents, supported by experimental data, to aid in this selection process.
Trifluoromethylating agents are broadly categorized into three classes based on their reactive intermediates: electrophilic, nucleophilic, and radical. This guide will delve into the performance of key reagents from each class: Togni's and Umemoto's reagents (electrophilic), the Ruppert-Prakash reagent (nucleophilic), and Langlois' reagent (radical).
At a Glance: Key Trifluoromethylating Agents
| Reagent Class | Key Examples | Primary Applications | Advantages | Limitations |
| Electrophilic | Togni's Reagents I & II, Umemoto's Reagents | β-ketoesters, silyl enol ethers, arenes, heterocycles, heteroatom nucleophiles | Broad substrate scope, commercially available, bench-stable.[1] | Can be more expensive, some derivatives are less stable.[2][3] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines | Highly effective for carbonyl and imine chemistry, mild reaction conditions.[4][5] | Moisture sensitive, requires an activator, limited to electrophilic substrates.[4] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Arenes, heterocycles, alkenes | Inexpensive, stable solid, broad substrate scope.[2][6] | Often requires an oxidant or catalyst.[2] |
Performance Data: A Comparative Overview
The following tables summarize the performance of these key trifluoromethylating agents on common substrates. Yields reported are isolated yields unless otherwise specified. It is important to note that reaction yields are highly dependent on the specific substrate and reaction conditions.
Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) |
| Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | α-trifluoromethyl-β-ketoester | 42-67[1] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | α-trifluoromethyl-β-ketoester | ~85 |
| Cyclopropyl-substituted Umemoto-type Reagent | Ethyl 2-oxocyclohexanecarboxylate | α-trifluoromethyl-β-ketoester | >95 |
Trifluoromethylation of Carbonyls
| Reagent | Substrate | Product | Yield (%) |
| Ruppert-Prakash Reagent (TMSCF₃) | Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | ~95[4] |
| Ruppert-Prakash Reagent (TMSCF₃) | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 95[3] |
| Fluoroform-derived Reagent | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 92[3] |
Trifluoromethylation of Arenes & Heterocycles
| Reagent | Substrate | Product | Yield (%) |
| Togni's Reagent II | Indole | 3-Trifluoromethylindole | ~62[4] |
| Umemoto's Reagent | Anisole | Mixture of o- and p-isomers | Moderate |
| Langlois' Reagent | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 72[7] |
| Langlois' Reagent | Caffeine | 8-Trifluoromethylcaffeine | 85[7] |
| Langlois' Reagent | 4-Acetylpyridine | 2-Trifluoromethyl-4-acetylpyridine | 80[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of trifluoromethylation reactions. Below are representative protocols for key transformations.
Electrophilic Trifluoromethylation of Indole with Togni's Reagent
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[3]
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.
Radical C-H Trifluoromethylation of Heterocycles with Langlois' Reagent
Materials:
-
Heterocyclic substrate (e.g., 4-tert-Butylpyridine)
-
Sodium trifluoromethanesulfinate (Langlois' Reagent)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a mixture of the heterocycle (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv) in a biphasic solvent system of CH₂Cl₂ and H₂O (1:1 ratio, 0.2 M), add tert-butyl hydroperoxide (5.0 equiv).[7]
-
Stir the reaction vigorously at room temperature for 3-24 hours.[7]
-
Monitor the reaction progress by GC-MS or LC-MS. For some substrates, a second addition of Langlois' reagent (3.0 equiv) and t-BuOOH (5.0 equiv) may be necessary for complete conversion.[7]
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated heterocycle.
Visualizing Reaction Selection and Workflows
The following diagrams illustrate the decision-making process for selecting a trifluoromethylating agent and the general experimental workflows for each major reaction type.
Stability, Cost, and Safety Considerations
Beyond reaction performance, practical considerations such as stability, cost, and safety are paramount in reagent selection.
-
Togni's and Umemoto's Reagents: These are generally bench-stable solids that can be handled in the air for brief periods.[1] However, they are typically more expensive than radical or nucleophilic precursors.[2] Some hypervalent iodine reagents can be shock-sensitive and should be handled with care.
-
Ruppert-Prakash Reagent: This is a volatile and moisture-sensitive liquid that must be handled under an inert atmosphere.[4] Its cost is moderate, but the need for anhydrous conditions and an activator adds to the overall expense and complexity.
-
Langlois' Reagent: This is a stable, non-volatile solid that is easy to handle and is the most cost-effective of the commonly used trifluoromethylating agents.[2][6]
Conclusion
The choice of a trifluoromethylating agent is a multifaceted decision that requires careful consideration of the substrate, desired transformation, and practical laboratory constraints. For the trifluoromethylation of electron-deficient substrates like carbonyls, the nucleophilic Ruppert-Prakash reagent offers high efficiency. Electrophilic reagents, such as those developed by Togni and Umemoto, provide broad applicability for a range of nucleophiles. For the direct C-H functionalization of arenes and heterocycles, the radical pathway offered by the cost-effective and stable Langlois' reagent is often the most practical approach. By understanding the distinct advantages and limitations of each class of reagent, researchers can make informed decisions to optimize their synthetic strategies for the efficient incorporation of the vital trifluoromethyl group.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of 1-Fluoro-4-(trifluoromethylthio)benzene: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the proper disposal of 1-Fluoro-4-(trifluoromethylthio)benzene, ensuring the safety of laboratory personnel and compliance with regulatory standards. This chemical is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1].
Hazard and Safety Information
| Hazard Classification | Description | Precautionary Measures |
| Physical Hazards | Flammable liquid and vapor (Category 3)[1]. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge[1][2]. |
| Health Hazards | Causes skin irritation (Category 2). Causes serious eye irritation (Category 2). May cause respiratory irritation[1]. | Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood[3]. Avoid breathing vapors[3]. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Chemical safety goggles or a face shield.
-
A flame-retardant lab coat.
2. Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, particularly non-halogenated solvents, acids, bases, or oxidizing agents.
3. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and the appropriate hazard pictograms (flammable, irritant).
4. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool, dry, and away from sources of ignition[1][2].
-
Ensure the container is stored in secondary containment to prevent spills.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a copy of the Safety Data Sheet (SDS) for this compound.
-
Waste of this type is typically incinerated at a licensed hazardous waste disposal facility[4].
Spill Management Protocol
In the event of a spill, the following steps should be taken:
Minor Spills:
-
Eliminate all ignition sources from the area[5].
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth[4][5].
-
Use non-sparking tools to collect the absorbed material[2][5].
-
Place the waste in a clearly labeled, sealed container for disposal as hazardous waste.
Major Spills:
-
Evacuate all personnel from the immediate area and move upwind[5].
-
Alert your institution's emergency responders and provide them with the location and nature of the hazard[5].
-
Prevent the spill from entering drains or waterways[5].
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1-Fluoro-4-(trifluoromethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 1-Fluoro-4-(trifluoromethylthio)benzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chemicals, including 1-Bromo-4-(trifluoromethylthio)benzene and other organofluorine compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1][2][3] Vapors may be harmful if inhaled.[1][3] Due to the presence of the trifluoromethylthio group, it is crucial to prevent exposure. The following PPE is mandatory when handling this substance.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | To protect eyes from splashes, which can cause serious irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] For extended contact, consider double-gloving or using heavier-duty gloves.[4] | To protect hands from skin irritation and potential absorption. Always inspect gloves for tears or degradation before use.[4][5] |
| Body Protection | A buttoned, long-sleeved lab coat. Flame-retardant and antistatic protective clothing should be considered.[6][7] | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a certified chemical fume hood.[4] If the risk of inhalation is high, a NIOSH-approved respirator may be necessary.[4] | To minimize the inhalation of potentially harmful vapors.[1][3] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[4] |
II. Safe Handling and Operational Workflow
A systematic approach is essential to minimize exposure and prevent accidents during the handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always wear the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Ensure that a chemical fume hood is in proper working order.
-
Have an eyewash station and safety shower readily accessible.[1]
-
-
Handling:
-
In Case of a Spill:
-
Minor Spills: For a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][6] Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[6] Clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.[6]
-
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection:
-
Waste Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide them with all available safety information, including the SDS of structurally similar compounds.
-
Disposal of Empty Containers:
-
Empty containers should be disposed of as unused product unless thoroughly decontaminated.[8] Do not reuse empty containers. Keep containers closed and hand them over to a licensed disposal company.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



